7-Methyltetradecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H64N7O17P3S |
|---|---|
Molekulargewicht |
991.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyltetradecanethioate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-5-6-7-8-10-13-24(2)14-11-9-12-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,46-47H,5-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51) |
InChI-Schlüssel |
YNBALDGWGRCYRK-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 7-Methyltetradecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core biosynthetic pathway for 7-Methyltetradecanoyl-CoA, a mid-chain methyl-branched fatty acyl-CoA. As specific literature on this molecule is scarce, this document extrapolates from the well-established principles of general branched-chain fatty acid (BCFA) biosynthesis. The guide details the enzymatic reactions, precursor molecules, and regulatory aspects of the pathway. Furthermore, it presents detailed experimental protocols for key analytical techniques and includes quantitative data on enzyme kinetics. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate understanding. This document is intended to serve as a foundational resource for researchers investigating the roles of BCFAs in metabolic regulation, membrane biology, and as potential therapeutic targets.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon backbone. Unlike the more common iso- and anteiso-BCFAs, where the methyl branch is near the terminal end, mid-chain branched fatty acids, such as 7-methyltetradecanoic acid, have the branch located further from the ends of the acyl chain. BCFAs are integral components of cell membranes in many bacteria, influencing fluidity and permeability. In mammals, they are found in various tissues and secretions and have been implicated in metabolic regulation and immune modulation.[1][2][3] The unique physicochemical properties of BCFAs, such as lower melting points and enhanced oxidative stability compared to their straight-chain counterparts, make them of interest for industrial applications like biolubricants and biofuels.
The biosynthesis of BCFAs with mid-chain branches occurs through the promiscuous action of Fatty Acid Synthase (FASN), which can utilize methylmalonyl-CoA as an extender unit in place of the canonical malonyl-CoA.[1][4] This guide will focus on the specific synthesis of this compound through this mechanism.
Core Biosynthesis Pathway of this compound
The synthesis of this compound is not governed by a unique pathway but is rather a product of the general fatty acid synthesis machinery with a key substrate substitution. The pathway can be divided into three main stages: Precursor Synthesis, Fatty Acid Elongation and Branch Insertion, and Final Product Formation.
2.1. Precursor Synthesis
The biosynthesis requires two primary building blocks: a starter unit (acetyl-CoA) and two types of extender units (malonyl-CoA and methylmalonyl-CoA).
-
Acetyl-CoA and Malonyl-CoA: The majority of the carbon backbone is derived from acetyl-CoA, which is carboxylated by Acetyl-CoA Carboxylase (ACC) to form malonyl-CoA, the primary extender unit for fatty acid synthesis.[5]
-
Propionyl-CoA and Methylmalonyl-CoA: The methyl branch is introduced via the incorporation of methylmalonyl-CoA. This precursor is synthesized from propionyl-CoA by the biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC) .[6][7] Propionyl-CoA itself is derived from the catabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, and threonine.[6][8]
Caption: Synthesis of extender units for BCFA biosynthesis.
2.2. Fatty Acid Elongation and Branch Insertion by Fatty Acid Synthase (FASN)
The core of the synthesis is carried out by the multi-enzyme complex, Fatty Acid Synthase (FASN) .[9] FASN catalyzes a cyclical series of reactions to elongate the fatty acyl chain. For this compound, the process is as follows:
-
Initiation: Acetyl-CoA serves as the primer, loading onto the acyl carrier protein (ACP) domain of FASN.
-
Elongation Cycle 1 & 2: Two rounds of elongation occur using the standard extender unit, malonyl-CoA. Each cycle adds two carbons to the growing chain, resulting in a 6-carbon acyl-ACP intermediate (hexanoyl-ACP).
-
Branch Insertion (Cycle 3): In the third elongation cycle, FASN incorporates one molecule of methylmalonyl-CoA instead of malonyl-CoA. This adds a three-carbon unit, but with decarboxylation, results in a net two-carbon extension with a methyl group at the alpha position of the newly added carbons. This forms an 8-carbon chain with a methyl branch at the C7 position (relative to the final product's carboxyl group).
-
Subsequent Elongation (Cycles 4-6): The subsequent three elongation cycles proceed using malonyl-CoA, adding two carbons in each cycle to reach a 14-carbon chain.
-
Termination: The final product, 7-methyltetradecanoyl-ACP, is released from the ACP domain by the thioesterase (TE) domain of FASN, typically as the free fatty acid, 7-methyltetradecanoic acid.
2.3. Final Product Formation
The free fatty acid is then activated to its CoA thioester form by an Acyl-CoA Synthetase (ACS) or Fatty Acyl-CoA Ligase (FACL) in an ATP-dependent reaction, yielding this compound.
Caption: Proposed pathway for this compound synthesis.
Quantitative Data
Quantitative data for the biosynthesis of this compound is not specifically available. However, studies on metazoan FASN provide kinetic parameters for the utilization of methylmalonyl-CoA, which are crucial for understanding the efficiency of BCFA synthesis.
| Parameter | Malonyl-CoA | Methylmalonyl-CoA | Reference |
| Turnover Number (k_cat) | High | ~150-fold lower | [3] |
| Substrate Preference | High | Low | [1][3] |
| Product Profile | Primarily C16:0 | Shorter chain lengths | [2][3] |
Table 1: Comparative Enzyme Kinetics of Metazoan Fatty Acid Synthase (mFAS) with Malonyl-CoA and Methylmalonyl-CoA.
The significantly lower turnover number for methylmalonyl-CoA indicates that its incorporation is a much slower process than that of malonyl-CoA, suggesting that the concentration and availability of methylmalonyl-CoA are key limiting factors in BCFA synthesis.[3][4]
Experimental Protocols
4.1. In Vitro Fatty Acid Synthase (FASN) Activity Assay
This protocol is adapted for the synthesis of BCFAs by monitoring NADPH consumption.
Objective: To measure the rate of fatty acid synthesis by purified FASN using a mixture of malonyl-CoA and methylmalonyl-CoA.
Materials:
-
Purified FASN
-
1 M Potassium Phosphate buffer (pH 6.5)
-
0.5 M EDTA
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
1 M Cysteine (freshly prepared)
-
10 mM NADPH
-
10 mM Acetyl-CoA
-
10 mM Malonyl-CoA
-
10 mM Methylmalonyl-CoA
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a master reaction mix in a total volume of 200 µL per reaction:
-
100 mM Potassium Phosphate (pH 6.5)
-
2 mM EDTA
-
300 µg/mL fatty acid-free BSA
-
10 mM Cysteine
-
200 µM NADPH
-
50 µM Acetyl-CoA
-
A defined concentration of Malonyl-CoA and Methylmalonyl-CoA (e.g., 70 µM Malonyl-CoA and 10 µM Methylmalonyl-CoA to favor single branch incorporation).
-
-
Pre-incubate the reaction mix at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified FASN (e.g., 10-20 µg).
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 10-20 minutes). The rate of NADPH oxidation is directly proportional to FASN activity.
-
Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Caption: Workflow for the spectrophotometric FASN activity assay.
4.2. Analysis of BCFA Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 7-methyltetradecanoic acid from a biological sample or in vitro reaction.
Materials:
-
Lipid extract from cells or terminated FASN assay
-
Internal standard (e.g., C17:0 fatty acid)
-
Methanol (B129727) with 2.5% (v/v) H₂SO₄
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
GC-MS system with a suitable column (e.g., DB-225ms)
Procedure:
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction on the sample to isolate total lipids.
-
Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Resuspend the lipid extract in methanol containing 2.5% H₂SO₄.
-
Add a known amount of internal standard.
-
Heat at 80°C for 1 hour in a sealed tube.
-
Cool to room temperature and add saturated NaCl solution.
-
Extract the FAMEs with hexane (repeat 2-3 times).
-
Pool the hexane fractions and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Resuspend the FAMEs in a small volume of hexane.
-
Inject an aliquot into the GC-MS.
-
Use a temperature program that allows for the separation of C14-C16 fatty acid isomers.
-
Identify 7-methyltetradecanoate methyl ester by its retention time and mass spectrum (characteristic fragments).
-
Quantify the peak area relative to the internal standard.[10][11][12]
-
Regulation and Significance
The biosynthesis of this compound is primarily regulated by the availability of its precursors, particularly methylmalonyl-CoA. The activity of Propionyl-CoA Carboxylase (PCC) is therefore a critical control point.[6] Additionally, the expression and allosteric regulation of FASN and ACC play overarching roles in the total flux of fatty acid synthesis.[9]
The presence of mid-chain BCFAs can have significant impacts on the biophysical properties of cell membranes, which is of particular interest in microbiology. For drug development professionals, the enzymes in this pathway, especially in pathogenic bacteria that may rely on unique BCFAs, could represent novel targets for antimicrobial agents.
Conclusion
The biosynthesis of this compound is an illustrative example of the metabolic plasticity of fatty acid synthesis. By utilizing the non-canonical extender unit methylmalonyl-CoA, the FASN complex can generate structural diversity in fatty acids. While this guide provides a robust framework based on current knowledge of BCFA synthesis, further research is required to elucidate the specific regulatory mechanisms and physiological roles of 7-methyltetradecanoic acid and its CoA derivative in various biological systems. The provided protocols offer a starting point for the quantitative and qualitative analysis of this and other BCFAs.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the substrates of fatty acid synthesis? | AAT Bioquest [aatbio.com]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medlink.com [medlink.com]
- 9. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of 7-Methyltetradecanoyl-CoA's Derivative, Anteiso-Pentadecanoic Acid, in Bacterial Membrane Adaptation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While 7-Methyltetradecanoyl-CoA itself is a transient intermediate in fatty acid metabolism, its ultimate product, the 15-carbon anteiso-branched-chain fatty acid (anteiso-C15:0 or a-C15:0), is a critical component of the cell membrane in many bacterial species. This technical guide delves into the core function of this molecule's derivative, providing a comprehensive overview of its biosynthesis, its role in maintaining membrane fluidity, and its significance in bacterial adaptation to environmental stress, particularly low temperatures. The abundance of anteiso-fatty acids is a key determinant of survival for many bacteria, including important foodborne pathogens and industrially relevant microbes. Understanding the synthesis and function of these molecules offers potential avenues for the development of novel antimicrobial strategies and the optimization of microbial processes.
Biosynthesis of Anteiso-Pentadecanoic Acid
The synthesis of anteiso-pentadecanoic acid diverges from that of straight-chain fatty acids at the initial priming step. The pathway is initiated with a branched-chain acyl-CoA primer, 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid L-isoleucine. This initial step is a key regulatory point in determining the proportion of anteiso-fatty acids in the cell membrane.
The subsequent elongation of the fatty acid chain proceeds via the type II fatty acid synthase (FASII) system, which is common to both branched- and straight-chain fatty acid synthesis. In this iterative process, malonyl-CoA units are sequentially added to the growing acyl chain. The final product, anteiso-pentadecanoic acid, is then available for incorporation into membrane phospholipids.
Function in Bacterial Membranes: Maintaining Fluidity
The primary function of anteiso-pentadecanoic acid is to modulate the fluidity of the bacterial cell membrane. The methyl branch in the anteiso position disrupts the orderly packing of the acyl chains in the lipid bilayer. This disruption lowers the melting temperature of the membrane, thereby increasing its fluidity.
This ability to regulate membrane fluidity is crucial for bacteria to adapt to changes in their environment, especially temperature fluctuations. At lower temperatures, bacterial membranes tend to become more rigid. To counteract this, many bacteria increase the proportion of anteiso-fatty acids in their membranes to maintain the necessary fluidity for essential cellular processes, such as nutrient transport and protein function.[1][2]
Quantitative Data: Fatty Acid Composition in Response to Temperature
The following table summarizes the changes in the major fatty acid composition of Listeria monocytogenes when grown at different temperatures, as reported by Annous et al. (1997). This demonstrates the significant increase in the relative abundance of anteiso-C15:0 at lower temperatures.
| Fatty Acid | Growth Temperature (°C) | Mean % of Total Fatty Acids |
| Listeria monocytogenes 10403S | ||
| iso-C14:0 | 37 | 2.1 |
| 5 | 3.8 | |
| iso-C15:0 | 37 | 28.5 |
| 5 | 10.2 | |
| anteiso-C15:0 | 37 | 37.9 |
| 5 | 61.3 | |
| iso-C16:0 | 37 | 3.5 |
| 5 | 2.1 | |
| anteiso-C17:0 | 37 | 15.3 |
| 5 | 11.5 |
Data extracted from Annous, B. A., Becker, L. A., Bayles, D. O., Labeda, D. P., & Wilkinson, B. J. (1997). Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures. Applied and Environmental Microbiology, 63(10), 3887-3894.[3]
Experimental Protocols
The analysis of bacterial fatty acid composition is a well-established technique. The following is a generalized protocol based on the methodologies cited in the referenced literature, particularly the work of Annous et al. (1997).
Bacterial Culture and Harvesting
-
Bacterial Strains and Growth Conditions: The bacterial strain of interest (e.g., Listeria monocytogenes 10403S) is cultured in an appropriate growth medium (e.g., Tryptic Soy Broth).[3] Cultures are incubated at the desired temperatures (e.g., 37°C and 5°C) with shaking to the mid-exponential phase of growth.[3]
-
Cell Harvesting: Bacterial cells are harvested by centrifugation at a specified speed and temperature (e.g., 4,000 x g for 15 minutes at 4°C). The cell pellet is then washed with a suitable buffer (e.g., sterile phosphate-buffered saline).
Fatty Acid Methyl Ester (FAME) Preparation
-
Saponification: The washed cell pellet is subjected to saponification by heating in a strong base (e.g., 5% NaOH in 50% aqueous methanol) at a high temperature (e.g., 100°C for 30 minutes). This process hydrolyzes the lipids and releases the fatty acids as sodium salts.
-
Methylation: The saponified sample is acidified (e.g., with HCl in methanol) and heated again to convert the free fatty acids into their volatile methyl esters (FAMEs).
-
Extraction: The FAMEs are extracted from the aqueous phase using an organic solvent (e.g., a 1:1 mixture of methyl-tert-butyl ether and hexane). The organic phase, containing the FAMEs, is then collected and washed with a dilute base (e.g., 1.2% NaOH) to remove any remaining acidic components.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: The extracted FAMEs are analyzed using a gas chromatograph equipped with a capillary column (e.g., a phenyl methyl silicone column) and a mass spectrometer detector.
-
Analysis Conditions: The GC oven temperature is programmed to ramp from an initial low temperature to a final high temperature to separate the different FAMEs based on their boiling points and interactions with the column stationary phase.
-
Identification and Quantification: The FAMEs are identified by comparing their retention times and mass spectra to those of known standards. The relative abundance of each fatty acid is determined by integrating the peak area of its corresponding FAME in the chromatogram.
Conclusion and Future Directions
The biosynthesis of anteiso-pentadecanoic acid from precursors such as this compound is a vital process for the survival and adaptability of many bacterial species. The ability to modulate membrane fluidity in response to environmental cues, particularly temperature, is a fundamental aspect of bacterial physiology. For researchers in drug development, the enzymes involved in the branched-chain fatty acid biosynthesis pathway, such as the branched-chain α-keto acid decarboxylase (BCKA) complex and the initiating condensing enzyme FabH, represent potential targets for novel antimicrobial agents. Disrupting the ability of pathogenic bacteria to adapt their membrane composition could render them more susceptible to other stressors and host immune responses. Further research into the regulation of this pathway and the specific roles of different branched-chain fatty acids in various bacterial species will undoubtedly uncover new opportunities for therapeutic intervention and biotechnological applications.
References
- 1. Role of the Bacillus subtilis fatty acid desaturase in membrane adaptation during cold shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cold shock response of Bacillus subtilis: isoleucine-dependent switch in the fatty acid branching pattern for membrane adaptation to low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methyltetradecanoyl-CoA and its Role in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are a diverse class of lipids that play crucial roles in cellular membrane dynamics, energy metabolism, and signaling. Unlike their straight-chain counterparts, the presence of methyl branches along the acyl chain introduces unique physicochemical properties and metabolic pathways. This technical guide provides an in-depth exploration of the metabolism of BCFAs, with a particular focus on methyl-branched tetradecanoyl-CoA species. Due to the limited specific research on 7-Methyltetradecanoyl-CoA, this document will use the more extensively studied anteiso-BCFA, 12-methyltetradecanoic acid (12-MTA), and its corresponding CoA ester as a primary exemplar. The principles of biosynthesis, degradation, and physiological relevance discussed herein are broadly applicable to other mid-chain methylated fatty acids. This guide includes detailed experimental protocols for BCFA analysis and visualizations of key metabolic pathways to support further research and drug development in this area.
Introduction to Branched-Chain Fatty Acids (BCFAs)
BCFAs are saturated fatty acids characterized by one or more methyl groups along their aliphatic chain. They are broadly classified into two main series: iso-BCFAs, with a methyl group on the penultimate carbon from the methyl end, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon.[1] BCFAs are significant components of the cell membranes of many bacteria, where they regulate membrane fluidity, particularly in response to environmental stress.[2][3] In mammals, BCFAs are obtained through diet (e.g., dairy and meat products) and are also synthesized endogenously.[4] They have been implicated in a variety of metabolic processes, including anti-inflammatory responses, lipid-lowering effects, and modulation of insulin (B600854) resistance.[5]
Biosynthesis of this compound and other BCFAs
The de novo synthesis of BCFAs in metazoans is carried out by the multifunctional enzyme fatty acid synthase (FAS).[4] The process is similar to that of straight-chain fatty acids, involving the sequential addition of two-carbon units from malonyl-CoA. The key distinction lies in the initial priming molecule and the extender units used.
Initiation with Branched-Chain Acyl-CoA Primers: The biosynthesis of iso- and anteiso-BCFAs is initiated with branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs).[4]
-
Isoleucine is converted to 2-methylbutyryl-CoA, the primer for anteiso-BCFAs with an odd number of carbons.
-
Leucine is metabolized to isovaleryl-CoA, which primes the synthesis of iso-BCFAs with an even number of carbons.
-
Valine gives rise to isobutyryl-CoA, the primer for iso-BCFAs with an odd number of carbons.
Mid-Chain Branching: The introduction of a methyl group in the middle of the fatty acid chain, as in 7-methyltetradecanoic acid, is thought to occur through the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during the elongation phase of fatty acid synthesis.[4]
Below is a diagram illustrating the general pathways for BCFA biosynthesis.
Metabolism and Degradation of BCFAs
The catabolism of BCFAs is more complex than that of their straight-chain counterparts due to the presence of methyl branches, which can sterically hinder the enzymes of β-oxidation. The metabolic fate of a BCFA is largely determined by the position of its methyl group.
For a mid-chain methyl-branched fatty acid like 7-methyltetradecanoic acid, it is hypothesized that β-oxidation proceeds from the carboxyl end until the methyl branch is encountered. At this point, the pathway would be blocked. It is likely that α-oxidation is then required to remove one carbon, shifting the position of the methyl group and allowing β-oxidation to resume.
The general steps of fatty acid activation and mitochondrial import via the carnitine shuttle are expected to be similar for BCFAs.
Physiological Roles and Therapeutic Potential
While specific roles for this compound are not well-documented, research on other BCFAs, such as 12-MTA, provides insights into their potential biological activities.
-
Anti-cancer Properties: 12-MTA has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer cells, through the induction of apoptosis.[6] This effect is associated with the inhibition of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory eicosanoids.[6] Targeted arterial delivery of 12-MTA has shown dose-dependent growth inhibition of tumors in animal models.[7]
-
Modulation of Bacterial Virulence: In Pseudomonas aeruginosa, 12-MTA can repress the production of surfactants required for swarming motility, a factor in bacterial virulence.
-
Membrane Fluidity: As with other BCFAs, this compound, once incorporated into phospholipids, would be expected to increase membrane fluidity compared to its straight-chain counterpart. This is particularly relevant in bacteria for adaptation to different temperatures.[8]
Quantitative Data on Related BCFAs
The following table summarizes quantitative data related to the anti-proliferative effects of 12-MTA on various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) of 12-MTA | Reference |
| PC3 | Prostate | 17.99 - 35.44 | [6] |
| LNCaP | Prostate | 17.99 - 35.44 | [6] |
| DU145 | Prostate | 17.99 - 35.44 | [6] |
Table 1: Inhibitory concentrations (IC50) of 12-methyltetradecanoic acid (12-MTA) on the proliferation of various cancer cell lines.[6]
Experimental Protocols
Analysis of BCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the general steps for the analysis of BCFAs in biological samples.
Objective: To identify and quantify BCFAs in a given sample.
Materials:
-
Sample (e.g., cell pellet, tissue homogenate)
-
Internal standard (e.g., methyl tridecanoate)
-
Solvents: Hexane (B92381), Methanol, Chloroform (all GC grade)
-
Reagents for derivatization: 0.5 M Methanolic NaOH or KOH, 14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., SP-2560)
Workflow Diagram:
Procedure:
-
Sample Preparation and Lipid Extraction: Homogenize the biological sample and add a known amount of an internal standard (e.g., methyl tridecanoate). Extract the total lipids using a standard method such as the Folch procedure (chloroform:methanol, 2:1 v/v).
-
Saponification and Methylation (Derivatization to FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 2 mL of 0.5 M methanolic NaOH or KOH. Cap the tube tightly and heat at 80-100°C for 10-20 minutes.[9] c. Cool to room temperature and add 2 mL of 14% BF₃ in methanol. Heat again at 80-100°C for 10-20 minutes.[9]
-
Extraction of Fatty Acid Methyl Esters (FAMEs): a. Cool the reaction mixture and add 1 mL of saturated NaCl solution and 2 mL of hexane. b. Vortex vigorously for 1 minute and centrifuge to separate the layers. c. Transfer the upper hexane layer containing the FAMEs to a new vial. d. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject an aliquot of the FAME extract into the GC-MS system. b. A typical GC program could be: initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[10] c. The mass spectrometer is typically operated in electron impact (EI) mode, scanning a mass range of m/z 50-700.[10]
-
Data Analysis: a. Identify the FAME peaks by comparing their retention times and mass spectra to those of known standards and library data. b. Quantify the individual BCFAs by comparing their peak areas to that of the internal standard.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of a BCFA like 12-MTA on cancer cell lines.
Objective: To determine the IC50 value of a BCFA on a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
BCFA stock solution (e.g., 12-MTA in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the BCFA in complete medium. Remove the old medium from the wells and add 100 µL of the BCFA-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the BCFA concentration and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound is a member of the diverse and metabolically significant family of branched-chain fatty acids. While direct research on this specific molecule is limited, by extrapolating from related BCFAs such as 12-MTA, we can infer its involvement in key cellular processes including membrane structure and metabolic signaling. The biosynthetic and catabolic pathways for BCFAs are distinct from those of straight-chain fatty acids, presenting unique opportunities for therapeutic intervention. The anti-proliferative and anti-virulence properties observed for some BCFAs highlight their potential as lead compounds in drug discovery.
Future research should focus on elucidating the specific metabolic pathways of mid-chain BCFAs like 7-methyltetradecanoic acid. The development of targeted analytical methods will be crucial for quantifying these low-abundance lipids in biological systems and understanding their distribution and function in health and disease. Further investigation into the enzymatic machinery responsible for mid-chain branching will provide a more complete picture of BCFA metabolism and its regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acids as biocompounds: their role in human metabolism, health and disease: a review. part 2: fatty acid physiological roles and applications in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of targeted arterial delivery of the branched chain fatty acid 12-methyltetradecanoic acid as a novel therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. arpi.unipi.it [arpi.unipi.it]
7-Methyltetradecanoyl-CoA: A Technical Guide to Its Putative Discovery, Characterization, and Biological Significance
Disclaimer: As of late 2025, specific literature detailing the discovery and characterization of 7-Methyltetradecanoyl-CoA is not available in the public domain. This technical guide is therefore a synthesized overview based on the established principles of branched-chain fatty acid metabolism and the analytical techniques used for the characterization of analogous acyl-Coenzyme A molecules. The experimental protocols and data presented are illustrative and derived from studies on similar branched-chain fatty acyl-CoAs.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) a class of molecules that are increasingly recognized for their diverse biological roles, extending beyond simple intermediates in fatty acid metabolism. BCFAs are found in various organisms, including bacteria, and are obtained through diet, particularly from dairy and ruminant products. Once inside the cell, these fatty acids are activated to their coenzyme A (CoA) thioesters to participate in various metabolic pathways. This guide provides a comprehensive technical overview of the putative discovery, characterization, and potential biological significance of this compound, aimed at researchers, scientists, and drug development professionals.
Putative Discovery and Initial Observations
The discovery of a novel metabolite like this compound would likely emerge from untargeted metabolomics studies aiming to identify novel lipids in biological systems. Using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify previously uncharacterized molecular species.
A hypothetical discovery workflow for this compound is outlined below:
7-Methyltetradecanoyl-CoA: A Key Precursor in Microbial Synthesis of Complex Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
7-Methyltetradecanoyl-CoA, an activated form of the anteiso-branched-chain fatty acid 12-methyltetradecanoic acid, serves as a crucial precursor in the microbial biosynthesis of a diverse array of natural products, including clinically significant antibiotics. The incorporation of this non-linear fatty acyl chain imparts unique physicochemical properties to the final molecule, often enhancing its biological activity. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its role in the production of secondary metabolites, and detailed experimental protocols for its study. Quantitative data from various studies are summarized to provide a comparative perspective on production yields. Furthermore, this document includes visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the underlying biochemical processes.
Introduction
Microbial secondary metabolites are a rich source of novel therapeutics and other valuable biomolecules. The structural diversity of these compounds is often achieved through the incorporation of unique building blocks, such as branched-chain fatty acids (BCFAs). Among these, anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon, are of particular interest. This compound, the coenzyme A thioester of 12-methyltetradecanoic acid (anteiso-C15:0), is a key precursor for the synthesis of such molecules, particularly in Actinomycetes. Understanding and engineering the biosynthesis of this precursor is therefore a critical aspect of natural product discovery and synthetic biology.
Biosynthesis of this compound
The biosynthesis of this compound is initiated from the amino acid L-isoleucine and proceeds through the fatty acid synthase (FAS) type II system found in most bacteria.
Precursor Supply: From Isoleucine to 2-Methylbutyryl-CoA
The journey begins with the catabolism of L-isoleucine, which provides the branched-chain starter unit, 2-methylbutyryl-CoA. This process involves a series of enzymatic reactions:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated to form 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex[1][2][3].
This 2-methylbutyryl-CoA molecule serves as the specific primer for the synthesis of odd-numbered anteiso-fatty acids.
Chain Elongation by Fatty Acid Synthase (FAS)
Once 2-methylbutyryl-CoA is synthesized, it enters the fatty acid biosynthesis pathway. The key initiating enzyme is β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. The substrate specificity of FabH is a critical determinant for the type of fatty acid produced. In bacteria that synthesize anteiso-fatty acids, FabH exhibits a preference for branched-chain acyl-CoA primers like 2-methylbutyryl-CoA over the straight-chain primer acetyl-CoA[4][5][6].
The 2-methylbutyryl-CoA primer is then elongated through successive condensation reactions with malonyl-CoA, catalyzed by the FAS II system. Each cycle adds two carbon atoms to the growing acyl chain. For the synthesis of this compound (a C15 fatty acyl-CoA), six molecules of malonyl-CoA are sequentially added to the 2-methylbutyryl-CoA (C5) starter unit. The final product is 12-methyltetradecanoyl-ACP, which is then converted to this compound.
Role in Secondary Metabolite Synthesis
This compound is a precursor for a variety of secondary metabolites, most notably lipopeptide antibiotics produced by Streptomyces species. These antibiotics often exhibit potent antimicrobial activity against Gram-positive bacteria.
A54145 Antibiotics
A prominent example is the A54145 family of acidic lipopeptide antibiotics produced by Streptomyces fradiae. These antibiotics are structurally similar to daptomycin, a clinically important antibiotic[1][2]. The A54145 complex consists of a cyclic peptide core to which a lipid tail is attached. This lipid tail is derived from a branched-chain fatty acid, and variations in the fatty acid precursor lead to different factors within the A54145 complex[4]. The incorporation of the 12-methyltetradecanoic acid moiety is crucial for the antibiotic's ability to insert into and disrupt the bacterial cell membrane[3].
The biosynthesis of these lipopeptides is carried out by large, multi-modular non-ribosomal peptide synthetases (NRPSs). The initiation module of the NRPS is responsible for selecting and activating the fatty acyl-CoA precursor, in this case, this compound, and attaching it to the growing peptide chain[5][6][7].
Quantitative Data on Production
The production of 12-methyltetradecanoic acid and other branched-chain fatty acids can be influenced by culture conditions and genetic engineering strategies. The following tables summarize some of the reported quantitative data.
| Microorganism | Product | Titer/Concentration | Reference |
| Streptomyces sp. UST040711-290 | 12-methyltetradecanoic acid | 393 µg/L | [8] |
| Engineered Escherichia coli | Anteiso-branched fatty acids | Not specified, but successfully produced | [9][10] |
| Listeria monocytogenes | Anteiso-C15:0 | Major fatty acid component, especially at low temperatures | [11][12] |
Table 1: Production of 12-methyltetradecanoic acid (anteiso-C15:0) in various microorganisms.
Experimental Protocols
The study of this compound and its downstream products requires specialized analytical techniques. Below are detailed protocols for the extraction and analysis of fatty acids and acyl-CoAs from microbial cultures.
Extraction and Analysis of Total Fatty Acids (as FAMEs) by GC-MS
This protocol is adapted for the analysis of total fatty acid content, including 12-methyltetradecanoic acid, from bacterial cells. The fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Bacterial cell pellet
-
Reagent 1: 45 g NaOH, 150 mL methanol (B129727), 150 mL deionized water
-
Reagent 2: 325 mL 6.0 N HCl, 275 mL methanol
-
Reagent 3: 200 mL hexane, 200 mL methyl tert-butyl ether
-
Reagent 4: 10.8 g NaOH in 900 mL deionized water
-
Glass tubes with Teflon-lined caps
-
Water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Harvesting: Collect approximately 40 mg of bacterial cells from a culture plate into a clean glass tube.
-
Saponification: Add 1.0 mL of Reagent 1 to the cell pellet. Cap tightly, vortex, and heat in a boiling water bath for 30 minutes.
-
Methylation: Cool the tubes, then add 2.0 mL of Reagent 2. Cap, vortex, and heat at 80°C for 10 minutes.
-
Extraction: Cool the tubes to room temperature. Add 1.25 mL of Reagent 3. Cap and mix by gentle inversion for 10 minutes.
-
Phase Separation: Centrifuge for a few minutes to separate the phases. The upper organic phase contains the FAMEs.
-
Base Wash: Transfer the upper organic phase to a new tube. Add 3.0 mL of Reagent 4. Cap and mix by gentle inversion for 5 minutes.
-
Sample for GC-MS: After phase separation, transfer the upper organic phase to a GC vial for analysis[13][14][15][16][17].
Extraction and Analysis of Acyl-CoAs by LC-MS/MS
This protocol is for the targeted analysis of acyl-CoA molecules, including this compound, from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Bacterial cell pellet
-
Extraction solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C
-
Liquid nitrogen
-
Centrifuge (refrigerated)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Quenching and Harvesting: Rapidly quench metabolic activity by harvesting cells by vacuum filtration and immediately freezing the filter in liquid nitrogen.
-
Extraction: Resuspend the frozen cell pellet in the cold extraction solvent. Vortex vigorously to ensure cell lysis and extraction of metabolites.
-
Clarification: Centrifuge the extract at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Separation is typically achieved using a gradient of acetonitrile in water with a suitable modifier (e.g., ammonium (B1175870) acetate). Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the characteristic neutral loss of 507 Da from the acyl-CoA precursor ion[18][19][20][21].
Conclusion
This compound is a pivotal precursor in the microbial world, enabling the synthesis of complex and bioactive secondary metabolites. A thorough understanding of its biosynthesis and incorporation into natural products is essential for the discovery and development of new therapeutic agents. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the potential of this unique building block in microbial synthesis. Future efforts in metabolic engineering to enhance the production of this compound and its derivatives hold significant promise for the generation of novel and improved pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural diversity, biosynthesis, and biological functions of lipopeptides from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 20. Biosynthesis and genetic engineering of lipopeptides in Streptomyces roseosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The lipopeptide antibiotic A54145 biosynthetic gene cluster from Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Production of anteiso-branched fatty acids in Escherichia coli; next generation biofuels with improved cold-flow properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FabH selectivity for anteiso branched-chain fatty acid precursors in low-temperature adaptation in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. newman.lycoming.edu [newman.lycoming.edu]
- 18. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 21. researchgate.net [researchgate.net]
Enzymatic Synthesis of 7-Methyltetradecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 7-Methyltetradecanoyl-CoA, a methylated long-chain acyl-coenzyme A. While specific literature on the enzymatic synthesis of this particular molecule is scarce, this document extrapolates from established methodologies for the synthesis of other branched-chain and long-chain acyl-CoAs. It covers the proposed enzymatic pathway, detailed experimental protocols for synthesis, purification, and characterization, and discusses the potential metabolic context of this molecule. This guide is intended to serve as a foundational resource for researchers seeking to produce and study this compound and similar lipid molecules.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a myriad of metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The activation of fatty acids to their corresponding acyl-CoA derivatives is a thermodynamically unfavorable process that is driven by the hydrolysis of ATP and catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases (ACSL).
Branched-chain fatty acids (BCFAs) and their CoA esters, while less common than their straight-chain counterparts, play significant roles in modulating membrane fluidity in bacteria and have been identified as signaling molecules in mammals, acting as ligands for nuclear receptors such as the peroxisome proliferator-activated receptor α (PPARα).[1] this compound, a C15 fatty acyl-CoA with a methyl group on the seventh carbon, is an example of such a molecule. Its unique structure suggests potential roles in specialized metabolic pathways or as a tool to probe the substrate specificity of enzymes involved in lipid metabolism.
This guide outlines a proposed methodology for the enzymatic synthesis of this compound, addressing the challenges of precursor availability and the selection of an appropriate enzyme.
Proposed Enzymatic Synthesis of this compound
The synthesis of this compound from its corresponding free fatty acid is a two-step reaction catalyzed by a long-chain acyl-CoA synthetase (LCAS).
The reaction proceeds through an acyl-adenylate intermediate, which is then attacked by the thiol group of Coenzyme A to form the final thioester product.
Key Components and Considerations
Substrate: 7-Methyltetradecanoic Acid
A significant hurdle in the synthesis of this compound is the commercial unavailability of the precursor, 7-methyltetradecanoic acid. Therefore, a chemical synthesis is required. A plausible synthetic route can be adapted from methods used for other oxo- and methyl-substituted fatty acids.[2][3]
Proposed Synthetic Workflow for 7-Methyltetradecanoic Acid:
Enzyme: Long-Chain Acyl-CoA Synthetase (LCAS)
While no specific acyl-CoA synthetase has been characterized for 7-methyltetradecanoic acid, many long-chain acyl-CoA synthetases exhibit broad substrate specificity and are known to be promiscuous.[4] For instance, mammalian ACSL1, ACSL6, and FATP1, as well as various microbial acyl-CoA synthetases, are candidates for this reaction.[5][6][7] It may be necessary to screen several commercially available or recombinantly expressed LCAS enzymes to identify one with acceptable activity towards 7-methyltetradecanoic acid. Rational mutagenesis of the substrate-binding pocket of a known ACS could also be employed to engineer an enzyme with enhanced specificity for this branched-chain fatty acid.[8]
Other Reagents
Standard reagents for the enzymatic reaction include:
-
Coenzyme A lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (as a cofactor for the enzyme)
-
A suitable buffer (e.g., Tris-HCl or HEPES)
-
Triton X-100 or another non-ionic detergent to solubilize the fatty acid substrate.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for the specific enzyme and substrate used.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| Tris-HCl (pH 7.5) | 1 M | 100 mM | 100 µL |
| ATP | 100 mM | 10 mM | 100 µL |
| MgCl₂ | 100 mM | 10 mM | 100 µL |
| Dithiothreitol (DTT) | 100 mM | 1 mM | 10 µL |
| Coenzyme A | 10 mM | 1 mM | 100 µL |
| Triton X-100 | 10% (w/v) | 0.1% (w/v) | 10 µL |
| 7-Methyltetranoic Acid | 10 mM (in ethanol) | 0.5 mM | 50 µL |
| Purified LCAS | 1 mg/mL | 10 µg/mL | 10 µL |
| Nuclease-free water | - | - | to 1 mL |
-
Reaction Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by adding an equal volume of a 2:1 (v/v) mixture of chloroform:methanol.
Purification of this compound by HPLC
Purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][9]
-
Sample Preparation: After reaction termination, centrifuge the mixture to separate the phases. The aqueous upper phase contains the acyl-CoA. Transfer this phase to a new tube and evaporate the solvent under a stream of nitrogen or by lyophilization.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM KH₂PO₄, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak. The retention time will be longer than that of free Coenzyme A.
-
Desalting and Concentration: Pool the collected fractions, lyophilize to remove the solvent and buffer salts. The purified product can be stored at -80°C.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Parent Ion [M+H]⁺: The theoretical mass should be calculated based on the chemical formula of this compound (C₃₆H₆₄N₇O₁₇P₃S).
-
Fragmentation: Collision-induced dissociation (CID) will produce characteristic fragment ions, including a neutral loss corresponding to the pantoic acid-β-alanine-cysteamine portion of the CoA molecule.
Data Presentation
As no specific kinetic data for the enzymatic synthesis of this compound is available, the following table presents representative kinetic parameters for a generic long-chain acyl-CoA synthetase with various fatty acid substrates. These values can serve as a benchmark for what might be expected.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Palmitic Acid (16:0) | 5 - 20 | 1 - 5 | 5 x 10⁴ - 1 x 10⁶ |
| Oleic Acid (18:1) | 2 - 10 | 2 - 10 | 2 x 10⁵ - 5 x 10⁶ |
| A Branched-Chain C15 Fatty Acid (hypothetical) | 10 - 50 | 0.5 - 2 | 1 x 10⁴ - 2 x 10⁵ |
Metabolic Context and Signaling
Branched-chain fatty acids and their CoA esters are integrated into cellular metabolism through various pathways. The initial activation to the CoA ester is a critical step that commits the fatty acid to further metabolism.
Once formed, this compound can potentially undergo:
-
β-oxidation: Although the methyl group may hinder the standard β-oxidation spiral, alternative oxidative pathways exist for branched-chain fatty acids.
-
Elongation and Desaturation: The acyl chain can be further modified by elongases and desaturases.
-
Incorporation into Complex Lipids: It can be used as a substrate for the synthesis of phospholipids, triglycerides, and other complex lipids, thereby influencing membrane properties.
-
Cellular Signaling: As a branched-chain fatty acyl-CoA, it may act as a ligand for PPARα, influencing the expression of genes involved in lipid metabolism.[1]
Conclusion
The enzymatic synthesis of this compound is a feasible but challenging endeavor, primarily due to the lack of a commercially available precursor and a specifically characterized enzyme. This guide provides a framework for approaching this synthesis by leveraging the known promiscuity of long-chain acyl-CoA synthetases and established protocols for acyl-CoA synthesis and purification. The successful production of this compound will enable further studies into its metabolic fate and potential biological activities, contributing to a deeper understanding of the roles of branched-chain fatty acids in health and disease. Future work should focus on the discovery and characterization of acyl-CoA synthetases with a higher specificity for such uniquely structured fatty acids.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetradecanoic acid, 7-oxo-, methyl ester | 54527-03-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased long chain acyl-Coa synthetase activity and fatty acid import is linked to membrane synthesis for development of picornavirus replication organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 7-Methyltetradecanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyltetradecanoyl-CoA, the activated form of 12-methyltetradecanoic acid (an anteiso-C15:0 fatty acid), is a crucial intermediate in the biosynthesis of branched-chain fatty acids, particularly in bacteria. These fatty acids are integral components of cell membranes, playing a significant role in maintaining membrane fluidity, especially in response to environmental stressors like low temperatures. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and metabolic fate of this compound. It includes a detailed summary of its presence in various organisms, a step-by-step experimental protocol for its analysis, and visual representations of its metabolic pathways. While direct quantitative data for this compound is limited, this guide synthesizes existing knowledge on its corresponding fatty acid and acyl-CoA precursors to provide a valuable resource for researchers in microbiology, biochemistry, and drug development.
Natural Occurrence
This compound is primarily found as an intermediate in organisms that synthesize anteiso-branched-chain fatty acids. Its presence is inferred from the detection of its corresponding fatty acid, 12-methyltetradecanoic acid (anteiso-C15:0), which is a major constituent of the cell membrane lipids in many bacterial species.
Table 1: Natural Occurrence of 12-Methyltetradecanoic Acid (anteiso-C15:0), Implying the Presence of this compound
| Organism Type | Species Examples | Key Findings & Significance | Citations |
| Bacteria | Listeria monocytogenes | A major fatty acid, crucial for maintaining membrane fluidity and enabling growth at low temperatures. Its proportion increases at lower temperatures.[1][2] | |
| Bacillus subtilis | A characteristic component of membrane lipids. Its synthesis is dependent on the availability of isoleucine.[3][4][5] | ||
| Bacillus cereus | Produces a variety of branched-chain fatty acids, including anteiso-C15:0.[4][6] | ||
| Desulfovibrio desulfuricans | Contains anteiso-C15:0 as part of its complex fatty acid profile.[7] | ||
| Ruminant Animals | (e.g., cattle, sheep) | Found in milk and tissues, originating from the metabolic activity of rumen microorganisms. | |
| Marine Organisms | Sponges, various marine bacteria | Part of the diverse fatty acid composition of many marine life forms. |
Biosynthesis and Metabolic Fate
The biosynthesis of this compound is intrinsically linked to the catabolism of the branched-chain amino acid L-isoleucine. The metabolic pathways illustrate its formation as a key building block for the elongation of anteiso-fatty acids and its subsequent degradation.
Biosynthesis of this compound
The synthesis of anteiso-fatty acids starts with a primer derived from L-isoleucine. This primer, 2-methylbutyryl-CoA, is then elongated by the fatty acid synthase (FASII) system. This compound is an intermediate in this elongation process.
Metabolic Fate of this compound
Similar to other acyl-CoAs, this compound can be catabolized through a pathway analogous to β-oxidation. This process breaks down the fatty acyl chain, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways.
Quantitative Data
Direct absolute quantification of this compound in organisms is not widely reported in the literature. However, studies on the acyl-CoA pools in Listeria monocytogenes provide insights into the relative abundance of its precursors, which are influenced by temperature.
Table 2: Relative Abundance of Branched-Chain Acyl-CoA Precursors in Listeria monocytogenes
| Acyl-CoA Precursor | Concentration at 37°C (µM, mean ± SD) | Concentration at 10°C (µM, mean ± SD) | Corresponding Fatty Acid Series | Citation |
| Isobutyryl-CoA | 1.8 ± 0.4 | 0.5 ± 0.1 | iso even-numbered | [8] |
| Isovaleryl-CoA | 1.9 ± 0.4 | 0.6 ± 0.1 | iso odd-numbered | [8] |
| 2-Methylbutyryl-CoA | 1.7 ± 0.4 | 0.5 ± 0.1 | anteiso odd-numbered | [8] |
Note: The data represents the concentration of the primer molecules for branched-chain fatty acid synthesis. While the absolute concentrations decrease at lower temperatures, the substrate selectivity of the fatty acid synthase for 2-methylbutyryl-CoA increases, leading to a higher proportion of anteiso-fatty acids like 12-methyltetradecanoic acid.[8]
Experimental Protocols
The analysis of this compound requires specialized methods for the extraction and quantification of acyl-CoA esters. The following protocol is a synthesized methodology based on established techniques for the analysis of long-chain and branched-chain acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Detailed Methodology
Step 1: Acyl-CoA Extraction
-
Cell Lysis: Resuspend the bacterial cell pellet in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing an internal standard (e.g., ¹³C-labeled acyl-CoA or a non-endogenous odd-chain acyl-CoA).
-
Homogenization: Disrupt the cells using sonication or bead beating on ice to release the intracellular content.
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs), non-polar, and solid phases.
-
Collection: Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs.
Step 2: Solid-Phase Extraction (SPE) for Purification and Concentration
-
Column Conditioning: Condition a C18 or a mixed-mode SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the collected aqueous phase onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering polar compounds.
-
Elution: Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
Step 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column for separation of long-chain acyl-CoAs. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used for better retention of the polar head group.[9][10][11]
-
Mobile Phase: A gradient elution is typically employed, starting with a high aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and increasing the organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]⁺ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., the phosphopantetheine fragment at m/z 408 or the adenosine (B11128) diphosphate (B83284) fragment at m/z 428). A neutral loss of 507 Da is also a characteristic fragmentation pattern for acyl-CoAs.[12][13]
-
-
Optimization: Optimize the collision energy and other MS parameters for the specific MRM transition of this compound using a synthesized standard if available.
-
Step 4: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard from the chromatograms.
-
Calibration Curve: Generate a calibration curve using a series of known concentrations of an authentic standard of this compound (if commercially available) or a closely related branched-chain acyl-CoA.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound is a vital, yet often indirectly studied, metabolite in the biology of many bacteria. Its role as a precursor to anteiso-branched-chain fatty acids underscores its importance in microbial adaptation and survival. While direct quantification and the elucidation of specific signaling roles remain areas for future research, the methodologies and pathways outlined in this guide provide a solid foundation for scientists and researchers to further investigate the significance of this and other branched-chain acyl-CoAs in cellular metabolism and their potential as targets for novel therapeutic interventions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. [PDF] Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 4. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. journals.asm.org [journals.asm.org]
- 7. aocs.org [aocs.org]
- 8. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Branched-Chain Acyl-CoAs: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain acyl-Coenzyme A (BCACoA) esters, derived from the catabolism of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, are pivotal intermediates in cellular metabolism. These molecules, including isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, are not merely byproducts of amino acid breakdown but are increasingly recognized as critical signaling molecules and regulators of metabolic homeostasis. Dysregulation of BCACoA metabolism is strongly implicated in the pathophysiology of prevalent metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and obesity, making them a focal point for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of BCACoAs, detailing their metabolic pathways, signaling roles, and association with disease. Furthermore, it offers detailed experimental protocols for their quantification and visualization tools to facilitate a deeper understanding of their complex roles in cellular physiology and pathology.
Introduction: The Central Role of Branched-Chain Acyl-CoAs
Branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are essential amino acids that must be obtained from the diet. Their catabolism is a crucial metabolic process that occurs primarily in the mitochondria of tissues such as skeletal muscle, adipose tissue, liver, and heart. The initial steps of BCAA catabolism lead to the formation of their respective α-ketoacids, which are then oxidatively decarboxylated to form branched-chain acyl-CoA esters.
-
Leucine is catabolized to isovaleryl-CoA .
-
Isoleucine is catabolized to α-methylbutyryl-CoA .
-
Valine is catabolized to isobutyryl-CoA .
These BCACoAs serve as entry points into major metabolic pathways. For instance, isovaleryl-CoA can be further metabolized to acetyl-CoA and acetoacetate, contributing to both the tricarboxylic acid (TCA) cycle and ketogenesis. α-Methylbutyryl-CoA yields acetyl-CoA and propionyl-CoA, while isobutyryl-CoA is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.
Beyond their bioenergetic roles, emerging evidence highlights the function of BCAAs and their acyl-CoA derivatives as signaling molecules, most notably in the regulation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of BCAA and BCACoA metabolism has been consistently linked to metabolic disorders, with elevated levels often observed in individuals with insulin resistance and type 2 diabetes.
Metabolic Pathways of Branched-Chain Acyl-CoAs
The catabolism of BCAAs is a multi-step enzymatic process that is tightly regulated. The initial and irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which converts the branched-chain α-ketoacids to their corresponding acyl-CoA derivatives.
Signaling Roles of Branched-Chain Amino Acids and Their Metabolites
BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, a master regulator of cell growth and metabolism. This activation is crucial for processes like muscle protein synthesis. The accumulation of BCAAs and their catabolites, including BCACoAs, can lead to chronic mTORC1 activation, which is linked to the development of insulin resistance.[1] One proposed mechanism involves the mTORC1-mediated phosphorylation of insulin receptor substrate 1 (IRS-1), which impairs downstream insulin signaling.[2]
Association with Disease
A growing body of evidence links elevated circulating levels of BCAAs and their metabolic byproducts to a range of metabolic disorders.
-
Insulin Resistance and Type 2 Diabetes: Numerous studies have shown a strong correlation between high plasma concentrations of BCAAs and insulin resistance, a hallmark of type 2 diabetes.[3][4][5] The accumulation of BCACoAs in tissues like skeletal muscle and liver is thought to contribute to lipotoxicity and impair insulin signaling.[6]
-
Obesity: Impaired BCAA catabolism is frequently observed in obese individuals, leading to elevated systemic BCAA levels. This dysregulation may contribute to the metabolic complications associated with obesity.[7]
-
Cardiovascular Disease: Elevated BCAAs have also been associated with an increased risk of cardiovascular diseases, potentially through their contribution to insulin resistance and inflammation.[4]
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: This is a rare genetic disorder caused by mutations in the ACADSB gene, which encodes the enzyme responsible for the dehydrogenation of isobutyryl-CoA and 2-methylbutyryl-CoA. While many individuals with SBCAD deficiency are asymptomatic, some may present with neurological symptoms and developmental delay.[8]
Quantitative Data on Acyl-CoA Concentrations
The precise quantification of BCACoAs in various tissues is crucial for understanding their physiological and pathological roles. However, specific concentrations of branched-chain acyl-CoAs are not widely reported in the literature. The following table summarizes available data on related acyl-CoA species to provide a general context for their abundance.
| Acyl-CoA Species | Tissue/Cell Line | Concentration (nmol/g wet weight or pmol/mg protein) | Condition | Reference |
| Total Long-Chain Acyl-CoA | Rat Liver | 83 ± 11 nmol/g | - | [9] |
| Total Long-Chain Acyl-CoA | Hamster Heart | 61 ± 9 nmol/g | - | [9] |
| Acetyl-CoA | Rat Heart | ~14 nmol/g dry weight | DCA-treated | [10] |
| Malonyl-CoA | Rat Heart | ~10 nmol/g dry weight | Control | [10] |
| HMG-CoA | Mouse Liver | ~0.1 pmol/mg tissue | Fed | [11] |
| Acetyl-CoA | HepG2 cells | 10.644 pmol/10^6 cells | - | [12] |
| Propionyl-CoA | HepG2 cells | 3.532 pmol/10^6 cells | - | [12] |
| Butyryl-CoA | HepG2 cells | 1.013 pmol/10^6 cells | - | [12] |
| Succinyl-CoA | HepG2 cells | 25.467 pmol/10^6 cells | - | [12] |
Note: Data for specific branched-chain acyl-CoAs (isobutyryl-CoA, isovaleryl-CoA, α-methylbutyryl-CoA) in various tissues under different physiological and pathological states are limited in the current literature.
Experimental Protocols
The accurate measurement of BCACoAs is challenging due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.
Workflow for BCACoA Quantification
Detailed Protocol for Acyl-CoA Extraction and Quantification
This protocol is a synthesis of established methods for the analysis of short-chain acyl-CoAs from mammalian tissues.[12][13]
Materials:
-
Tissue/cell samples
-
Liquid nitrogen
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Homogenizer (e.g., bead-based or Dounce)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Collection and Quenching:
-
Excise tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. For cultured cells, aspirate media and quickly wash with ice-cold PBS before adding extraction solution.
-
Weigh approximately 50-100 mg of frozen tissue.
-
-
Homogenization and Protein Precipitation:
-
In a pre-chilled tube, add 1 mL of ice-cold 10% TCA and the appropriate amount of internal standard.
-
Add the frozen tissue to the tube and homogenize thoroughly on ice.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium acetate.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion (Q1) -> Product Ion (Q3)):
-
Isobutyryl-CoA: m/z 838.2 -> 331.1
-
α-Methylbutyryl-CoA: m/z 852.2 -> 345.1
-
Isovaleryl-CoA: m/z 852.2 -> 345.1
-
Note: Isovaleryl-CoA and α-methylbutyryl-CoA are isomers and may require chromatographic separation for individual quantification. The product ion corresponds to the loss of the phosphoadenosine diphosphate (B83284) moiety.
-
-
-
Conclusion
Branched-chain acyl-CoAs are at the crossroads of amino acid metabolism, energy production, and cellular signaling. Their dysregulation is a key feature of metabolic diseases, making them attractive targets for novel therapeutic strategies. The methodologies and information provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to further investigate the intricate roles of these fascinating molecules. Future research focused on elucidating the precise tissue-specific concentrations of BCACoAs in health and disease, and further dissecting their downstream signaling effects, will be crucial for translating our understanding of BCACoA metabolism into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. elifesciences.org [elifesciences.org]
- 5. Acyl-CoA synthetase expression in human skeletal muscle is reduced in obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are the beta-cell signaling molecules malonyl-CoA and cystolic long-chain acyl-CoA implicated in multiple tissue defects of obesity and NIDDM? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 12. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propion… [ouci.dntb.gov.ua]
7-Methyltetradecanoyl-CoA structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 7-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA. While specific experimental data for this particular molecule is limited in publicly available literature, this document extrapolates its core characteristics based on the well-understood principles of fatty acid biochemistry and the known properties of similar long-chain and branched-chain acyl-CoA molecules. This guide covers its putative chemical structure and properties, probable biosynthetic pathways, and potential biological significance. Furthermore, it furnishes detailed, adaptable experimental protocols for its synthesis and analysis, aiming to facilitate further research into its precise roles in metabolic and signaling pathways.
Chemical Structure and Properties
This compound is the coenzyme A thioester of 7-methyltetradecanoic acid. The structure consists of a 15-carbon acyl chain (a tetradecanoyl—14-carbon straight chain with a methyl group at the 7th carbon) linked to coenzyme A via a thioester bond.
Chemical Structure
The structure of this compound can be represented as follows:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C36H64N7O17P3S | Based on the structure of Coenzyme A and a C15:0 branched fatty acid. |
| Molecular Weight | ~1005.9 g/mol | Similar to Palmitoyl-CoA (C37H66N7O17P3S, 1005.9 g/mol )[1]. |
| Physical State | Likely solid at room temperature | Long-chain acyl-CoAs are generally solids[1][2]. |
| Solubility | Soluble in aqueous solutions and some organic solvents. | General property of acyl-CoAs. |
| XLogP3 | ~ -4.0 | Estimated based on the hydrophilic coenzyme A moiety and the lipophilic acyl chain. |
Biosynthesis and Metabolism
Specific metabolic pathways involving this compound have not been detailed in the literature. However, the biosynthesis of branched-chain fatty acids is understood to follow the general fatty acid synthesis pathway, utilizing a branched-chain primer.
Putative Biosynthesis Pathway
The synthesis of branched-chain fatty acids typically initiates with a branched-chain short-chain acyl-CoA primer, which is then elongated by fatty acid synthase (FAS). In the case of a mid-chain methyl branch, the introduction of the methyl group likely occurs via a methyltransferase acting on a fatty acid precursor or the incorporation of a methyl-branched extender unit during elongation.
Figure 2: A putative biosynthetic pathway for this compound.
Potential Metabolic Roles
Branched-chain fatty acids are known to be components of cell membranes, where they can influence membrane fluidity[3]. As CoA derivatives, they are activated intermediates in various metabolic processes. Branched-chain fatty acyl-CoAs can be ligands for nuclear receptors like PPARα, suggesting a role in regulating gene expression related to lipid metabolism[4][5].
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of long-chain acyl-CoAs, which can be adapted for this compound.
Chemical Synthesis of this compound
This protocol is adapted from methods for synthesizing other long-chain acyl-CoAs.
Materials:
-
7-Methyltetradecanoic acid
-
Oxalyl chloride
-
Coenzyme A (free acid)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (saturated)
-
Nitrogen gas
-
Standard laboratory glassware (dried)
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 7-methyltetradecanoic acid in anhydrous THF.
-
Add an excess of oxalyl chloride dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for 2-4 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.
-
-
Thioesterification:
-
Dissolve the crude 7-methyltetradecanoyl chloride in anhydrous THF.
-
In a separate flask, dissolve coenzyme A in a cold, saturated sodium bicarbonate solution.
-
Slowly add the acyl chloride solution to the coenzyme A solution with vigorous stirring, maintaining the pH between 7.5 and 8.0 by adding more sodium bicarbonate solution as needed.
-
Continue stirring for 1-2 hours at 4°C.
-
-
Purification:
-
Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., n-butanol).
-
Wash the organic layer with water.
-
Evaporate the solvent under reduced pressure.
-
Further purify the product using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Figure 3: Workflow for the chemical synthesis of this compound.
Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Extraction:
-
Homogenize tissue or cell samples in a cold extraction buffer (e.g., acetonitrile/methanol/water).
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Internal Standard:
-
Spike the sample with a suitable internal standard (e.g., a C17:0 or other odd-chain acyl-CoA) for accurate quantification.
-
LC-MS/MS Parameters (Example):
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Precursor Ion (Q1): The [M+H]+ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the acyl chain or a fragment of the coenzyme A moiety.
-
Figure 4: General workflow for the analysis of this compound by LC-MS/MS.
Conclusion
This compound represents an understudied member of the branched-chain fatty acyl-CoA family. Based on our understanding of related molecules, it is likely involved in modulating cell membrane properties and regulating metabolic gene expression. The synthesis and analytical protocols provided in this guide offer a framework for researchers to produce and quantify this molecule, enabling further investigation into its specific biological functions. Future studies are warranted to elucidate its precise metabolic pathways and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Methyltetradecanoyl-CoA in Microbial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyltetradecanoyl-CoA, an anteiso-branched-chain acyl-coenzyme A (CoA) derivative, serves as a crucial precursor molecule in the biosynthesis of a variety of secondary metabolites in microorganisms, particularly within the genus Bacillus. Its unique branched structure, originating from the amino acid L-isoleucine, imparts distinct physicochemical properties to the final natural products, influencing their biological activity. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its incorporation into secondary metabolites, and the analytical methodologies used for its study.
Introduction
Microbial secondary metabolites are a rich source of pharmacologically important compounds, including antibiotics, immunosuppressants, and anticancer agents. The structural diversity of these molecules is often achieved through the incorporation of unusual building blocks, such as branched-chain fatty acids. This compound, specifically an anteiso-C15:0 acyl-CoA, is a key starter unit for the synthesis of certain lipopeptides, most notably the surfactin (B1297464) family of biosurfactants produced by Bacillus subtilis. The anteiso-branching confers increased fluidity to lipid membranes and can enhance the biological efficacy of the resulting secondary metabolites. Understanding the metabolic pathways that govern the synthesis and utilization of this compound is therefore critical for the rational metabolic engineering of microbial strains to improve the yield and generate novel derivatives of valuable natural products.
Biosynthesis of this compound
The biosynthesis of this compound is initiated from the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions that convert isoleucine into the primer molecule, 2-methylbutyryl-CoA, which is then elongated by the fatty acid synthase (FAS) system.
Key Enzymatic Steps:
-
Transamination of L-isoleucine: The first step is the removal of the amino group from L-isoleucine to form α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.
-
Oxidative decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The activity of this enzyme complex is a key regulatory point in the biosynthesis of anteiso-fatty acids.
-
Chain Elongation: 2-methylbutyryl-CoA serves as the starter unit for the type II fatty acid synthase (FASII) system. The acyl chain is elongated by the iterative addition of two-carbon units derived from malonyl-CoA. In the case of this compound (a C15 fatty acid), six molecules of malonyl-CoA are utilized.
Caption: Biosynthetic pathway of this compound from L-isoleucine.
Role in Secondary Metabolism: The Case of Surfactin
This compound is a prominent precursor for the biosynthesis of surfactin, a powerful lipopeptide biosurfactant produced by Bacillus subtilis. Surfactin consists of a cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid side chain. The length and branching of this fatty acid tail, which is derived from acyl-CoAs like this compound, significantly influence the surface activity and biological properties of the different surfactin isoforms.
The incorporation of the fatty acid is catalyzed by the first module of the surfactin synthetase, a non-ribosomal peptide synthetase (NRPS). The starter condensation (C) domain of this module specifically recognizes and activates branched-chain acyl-CoAs.
Caption: Initiation of surfactin biosynthesis with this compound.
Quantitative Data
Direct quantification of intracellular this compound is technically challenging. However, the relative abundance of anteiso-C15:0 fatty acid in the cellular lipids and in the final secondary metabolite products provides a strong indication of the precursor pool. In Bacillus subtilis, anteiso-C15:0 is often one of the most abundant branched-chain fatty acids.
| Fatty Acid Species | Relative Abundance in Bacillus subtilis Cellular Lipids (%)[1] |
| iso-C14:0 | 5-10 |
| iso-C15:0 | 20-30 |
| anteiso-C15:0 | 30-40 |
| iso-C16:0 | 5-15 |
| n-C16:0 | 10-20 |
| iso-C17:0 | 5-10 |
| anteiso-C17:0 | 5-15 |
Table 1. Typical relative abundance of major fatty acids in Bacillus subtilis. The high proportion of anteiso-C15:0 highlights the significance of its precursor, this compound.
Feeding studies with labeled precursors can provide more direct evidence of incorporation. For instance, supplementation of Bacillus subtilis cultures with ¹³C-labeled L-isoleucine leads to the specific incorporation of the label into the anteiso-branched fatty acid side chains of surfactin, confirming the biosynthetic linkage.
Experimental Protocols
Extraction and Analysis of Cellular Fatty Acids by GC-MS
This protocol outlines the general steps for the analysis of the total fatty acid composition of microbial cells.
Caption: Workflow for the analysis of cellular fatty acids by GC-MS.
Methodology:
-
Cell Harvesting: Centrifuge the microbial culture and wash the cell pellet with a suitable buffer.
-
Saponification and Methylation: Resuspend the cell pellet in a methanolic base (e.g., 0.5 M NaOH in methanol) and heat to saponify the lipids. Subsequently, add a methylating agent (e.g., 14% BF₃ in methanol) and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs).
-
Extraction: Extract the FAMEs with an organic solvent such as hexane.
-
GC-MS Analysis: Analyze the extracted FAMEs by gas chromatography-mass spectrometry (GC-MS). Use a suitable column (e.g., a polar capillary column) for the separation of FAME isomers.
-
Data Analysis: Identify the peaks corresponding to different FAMEs based on their retention times and mass spectra compared to known standards. Quantify the relative abundance of each fatty acid.
Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of intracellular acyl-CoA pools.
Methodology:
-
Metabolite Extraction: Quench the metabolism of the microbial culture rapidly (e.g., by using cold methanol). Lyse the cells and extract the metabolites with a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances and enrich for acyl-CoAs.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using reversed-phase liquid chromatography (LC) with an ion-pairing agent. Detect and quantify the different acyl-CoA species using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA of interest should be determined using authentic standards.
-
Quantification: Generate a standard curve using known concentrations of the target acyl-CoA standards to enable absolute quantification.
| Parameter | Typical Condition |
| LC Column | C18 reversed-phase |
| Mobile Phase A | Water with ion-pairing agent (e.g., heptafluorobutyric acid) and formic acid |
| Mobile Phase B | Acetonitrile with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2. Typical LC-MS/MS parameters for acyl-CoA analysis.
Conclusion
This compound is a vital building block in the biosynthesis of important microbial secondary metabolites. Its formation from L-isoleucine and subsequent incorporation into complex molecules like surfactin highlights the intricate interplay between primary and secondary metabolism. A thorough understanding of the pathways and enzymes involved in its synthesis and utilization, coupled with robust analytical methods for its detection and quantification, is essential for advancing the fields of metabolic engineering and drug discovery. Future research aimed at elucidating the regulatory mechanisms governing the flux through the branched-chain fatty acid biosynthetic pathway will undoubtedly open up new avenues for the targeted production of novel and improved bioactive compounds.
References
Methodological & Application
Synthesis of 7-Methyltetradecanoyl-CoA: A Versatile Tool for Metabolic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule that holds significant potential for advancing our understanding of lipid metabolism and its role in various physiological and pathological processes. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological functions, including modulation of membrane fluidity, participation in metabolic signaling pathways, and their potential as biomarkers for certain diseases.[1][2] The synthesis of this compound provides a critical tool for researchers to investigate the specific roles of this molecule in cellular processes, explore its potential as a therapeutic target, and develop novel diagnostic assays.
These application notes provide a comprehensive overview of the synthesis of this compound, detailed experimental protocols, and potential research applications.
Potential Research Applications
The unique structure of this compound, with a methyl branch at the 7th carbon position, makes it a valuable substrate and modulator for various enzymes involved in fatty acid metabolism. Its applications in research are multifaceted:
-
Enzyme Substrate Specificity and Kinetics: this compound can be utilized to probe the substrate specificity and kinetics of enzymes involved in fatty acid oxidation, elongation, and desaturation.[3] Studying how the methyl branch influences enzyme activity can provide insights into the metabolic fate of branched-chain fatty acids.
-
Metabolic Pathway Elucidation: As a stable, isotopically labeled standard, this compound can be used in metabolic flux analysis and lipidomics studies to trace the incorporation and transformation of branched-chain fatty acids within cellular lipid pools.[4][5]
-
Investigation of Disease Mechanisms: Aberrant metabolism of branched-chain fatty acids has been implicated in several metabolic disorders. This compound can be used in cell-based and animal models to investigate the pathological roles of specific branched-chain fatty acyl-CoAs.
-
Drug Discovery and Development: The enzymes that metabolize this compound could be potential targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism. Synthesized this compound can be used in high-throughput screening assays to identify novel enzyme inhibitors or activators.[2]
Synthesis of this compound
The synthesis of this compound is a two-stage process involving the chemical synthesis of the precursor fatty acid, 7-methyltetradecanoic acid, followed by its chemo-enzymatic conversion to the corresponding acyl-CoA.
Stage 1: Synthesis of 7-Methyltetradecanoic Acid
A plausible synthetic route for 7-methyltetradecanoic acid involves a Wittig reaction to create the carbon-carbon bond at the desired position, followed by reduction.[6][7][8]
Experimental Protocol: Synthesis of 7-Methyltetradecanoic Acid via Wittig Reaction
-
Preparation of the Phosphonium Ylide:
-
React heptyltriphenylphosphonium bromide with a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere (e.g., argon or nitrogen) to generate the corresponding ylide.
-
-
Wittig Reaction:
-
Add methyl 7-oxoheptanoate to the ylide solution at 0°C and allow the reaction to warm to room temperature and stir overnight. The reaction will produce a mixture of (E)- and (Z)-isomers of methyl 7-methyltetradec-7-enoate.
-
-
Purification of the Alkene:
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
-
Hydrogenation of the Alkene:
-
Dissolve the purified methyl 7-methyltetradec-7-enoate in methanol (B129727) and add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 7-methyltetradecanoate.
-
-
Hydrolysis to the Free Fatty Acid:
-
Dissolve the methyl ester in a mixture of methanol and water, and add an excess of potassium hydroxide.
-
Reflux the mixture for 2-4 hours until the hydrolysis is complete.
-
Cool the reaction mixture, acidify with hydrochloric acid to pH ~2, and extract the free fatty acid with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-methyltetradecanoic acid.
-
Table 1: Summary of Reaction Conditions for the Synthesis of 7-Methyltetradecanoic Acid
| Step | Reagents and Solvents | Temperature (°C) | Duration | Notes |
| Ylide Formation | Heptyltriphenylphosphonium bromide, n-butyllithium, THF | 0 | 1 hour | Maintain anhydrous and inert conditions. |
| Wittig Reaction | Methyl 7-oxoheptanoate, Ylide solution in THF | 0 to RT | Overnight | --- |
| Hydrogenation | Methyl 7-methyltetradec-7-enoate, 10% Pd/C, Methanol, H₂ | RT | 4-6 hours | Monitor for complete consumption of starting material. |
| Hydrolysis | Methyl 7-methyltetradecanoate, KOH, Methanol/Water | Reflux | 2-4 hours | --- |
Stage 2: Chemo-enzymatic Synthesis of this compound
The synthesis of the acyl-CoA from the free fatty acid is typically achieved by activating the carboxylic acid with carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.
Experimental Protocol: Synthesis of this compound
-
Activation of 7-Methyltetradecanoic Acid:
-
Dissolve 7-methyltetradecanoic acid in anhydrous THF.
-
Add a 1.1 molar equivalent of N,N'-carbonyldiimidazole (CDI) and stir the reaction mixture at room temperature for 1 hour under an inert atmosphere. The formation of the acyl-imidazolide can be monitored by the evolution of CO₂.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (free acid) in a sodium bicarbonate buffer (e.g., 0.5 M, pH 8.0).
-
Add the activated acyl-imidazolide solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Purification of this compound:
-
The crude reaction mixture can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient elution system, for example, a gradient of acetonitrile (B52724) in an aqueous buffer such as potassium phosphate (B84403) or ammonium acetate.
-
Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
-
Collect the fractions containing the product and lyophilize to obtain pure this compound.
-
Table 2: Summary of Reaction and Purification Conditions for this compound
| Step | Reagents and Solvents | pH | Temperature (°C) | Duration |
| Activation | 7-Methyltetradecanoic acid, CDI, Anhydrous THF | N/A | RT | 1 hour |
| Thioesterification | Acyl-imidazolide, Coenzyme A, Sodium Bicarbonate Buffer | 8.0 | RT | 4-6 hours |
| HPLC Purification | C18 column, Acetonitrile/Aqueous Buffer Gradient | Varies | RT | Gradient dependent |
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the acyl chain and the presence of the coenzyme A moiety.
Visualizing the Workflow and Metabolic Context
To aid in understanding the synthesis and potential metabolic role of this compound, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Potential metabolic pathways involving this compound.
Conclusion
The successful synthesis of this compound provides a powerful molecular probe for the scientific community. The detailed protocols and application notes presented here are intended to facilitate its synthesis and use in a variety of research settings. By enabling the detailed study of branched-chain fatty acid metabolism, the availability of this compound will contribute to new discoveries in basic science and may ultimately lead to the development of novel therapeutic strategies for metabolic diseases.
References
- 1. lipotype.com [lipotype.com]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. gsartor.org [gsartor.org]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis Reveals Branched-Chain and Cyclic Fatty Acids from Angomonas deanei Grown under Different Nutritional and Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 7-Methyltetradecanoyl-CoA from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in the composition of cell membranes in various microbial species. As an important precursor in the biosynthesis of complex lipids, the ability to accurately extract and quantify this molecule is crucial for understanding microbial physiology, identifying novel antimicrobial targets, and developing new therapeutic agents. These application notes provide detailed protocols for the extraction of this compound from microbial cultures, along with methods for its analysis and relevant biosynthetic pathway information.
Biosynthesis of this compound
Branched-chain fatty acids (BCFAs) are major components of bacterial membrane lipids, contributing to membrane fluidity. The biosynthesis of BCFAs, such as 7-methyltetradecanoic acid and its CoA derivative, is initiated from branched-chain amino acids like leucine, valine, and isoleucine. These amino acids are first converted to their corresponding α-keto acids by a branched-chain amino acid transaminase. Subsequently, the branched-chain α-keto acid dehydrogenase complex (BCKD) catalyzes the decarboxylation of these α-keto acids to form branched-chain acyl-CoA primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA.[1][2] These primers are then elongated by the fatty acid synthase (FASII) system, utilizing malonyl-CoA as the two-carbon donor in successive cycles of condensation, reduction, and dehydration to form the final branched-chain fatty acyl-CoA.[1]
Caption: Biosynthesis pathway of this compound.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Microbial Cultures
This protocol is a generalized method for the extraction of a broad range of acyl-CoAs, including this compound, from microbial cultures.
Materials:
-
Microbial cell culture
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Buffer: 2:1:0.8 (v/v/v) mixture of methanol (B129727), chloroform, and water
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly cool the microbial culture by placing the culture vessel in an ice-water bath for 5-10 minutes to quench metabolic activity.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold extraction buffer containing a known amount of internal standard.
-
Vortex the mixture vigorously for 1 minute to lyse the cells.
-
Incubate on ice for 10 minutes.
-
-
Phase Separation and Protein Precipitation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent.
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Caption: Experimental workflow for acyl-CoA extraction.
Protocol 2: Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A suitable gradient to separate acyl-CoAs of different chain lengths.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine fragment).
-
Collision Energy: Optimized for the specific analyte.
Quantification:
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
Data Presentation
Quantitative data for this compound in microbial cultures is not widely available in the literature. However, data for other short-chain acyl-CoAs in model organisms like E. coli can provide a general reference for expected intracellular concentrations.
| Acyl-CoA Species | Intracellular Concentration in E. coli (nmol/mg dry weight) | Reference |
| Acetyl-CoA | 0.05 - 1.5 | [3] |
| Malonyl-CoA | 0.01 - 0.23 | [3] |
| Coenzyme A (free) | Variable, inversely related to acetyl-CoA levels | [4] |
Note: The intracellular concentrations of acyl-CoAs can vary significantly depending on the microbial species, growth conditions, and nutrient availability.
Concluding Remarks
The protocols and information provided in these application notes offer a comprehensive guide for the extraction and analysis of this compound from microbial cultures. The successful application of these methods will enable researchers to gain deeper insights into the metabolic pathways involving branched-chain fatty acids, which is essential for fundamental research and the development of novel therapeutics. The inherent instability of acyl-CoA molecules necessitates careful sample handling and rapid processing to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 3. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]
- 4. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-Methyltetradecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic processes and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method leverages reversed-phase chromatography for separation and positive ion electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) for detection.
Quantitative Data Summary
The following table summarizes the typical quantitative performance of LC-MS/MS methods for the analysis of long-chain fatty acyl-CoAs, which is representative of the expected performance for this compound analysis.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 1 - 10 fmol | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 5 - 50 fmol | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
| Accuracy (%Recovery) | 85 - 115% | The percentage of the true value, indicating the closeness of a measured value to the true value. |
Experimental Protocols
Sample Preparation (from Tissue)
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.
Materials:
-
Tissue sample (e.g., liver, heart)
-
Homogenizer
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold 5% (w/v) perchloric acid (PCA)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (B52724) (ACN)
-
Water, HPLC grade
-
Centrifuge capable of 4°C and >13,000 x g
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold 10% TCA.
-
Add the internal standard to the homogenate.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet twice with 1 mL of ice-cold 5% PCA, centrifuging after each wash.
-
Extract the acyl-CoAs from the pellet by adding 1 mL of a 2:1 mixture of acetonitrile and water, vortexing thoroughly, and incubating on ice for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
For further cleanup, perform Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Preparation of Standards and Calibration Curve
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50).
-
Prepare a working stock solution of 1 µg/mL by diluting the stock solution.
-
Generate a series of calibration standards by serial dilution of the working stock solution to cover the expected concentration range in the samples (e.g., 0.1 to 100 ng/mL).
-
Add a constant amount of internal standard to each calibration standard.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions: A common fragmentation pattern for acyl-CoAs in positive ESI mode is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[1][2][3] Another characteristic fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion at m/z 428.[2][3]
-
This compound:
-
Precursor Ion [M+H]⁺: Calculated m/z
-
Product Ion 1: Precursor - 507.0
-
Product Ion 2: 428.0
-
-
Internal Standard (e.g., Heptadecanoyl-CoA):
-
Precursor Ion [M+H]⁺: Calculated m/z
-
Product Ion: Precursor - 507.0
-
(Note: The exact m/z values for the precursor ions need to be calculated based on the chemical formula of this compound and the chosen internal standard.)
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: General metabolic context of branched-chain acyl-CoAs.
References
Quantitative Analysis of 7-Methyltetradecanoyl-CoA in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular lipid metabolism. As with other fatty acyl-CoAs, it is an activated form of the corresponding fatty acid, 7-methyltetradecanoic acid, primed for entry into various metabolic pathways. The accurate quantification of this compound in cell lysates is crucial for understanding its metabolic fate and its potential role in cellular signaling and disease pathogenesis. This document provides detailed application notes and protocols for the quantitative analysis of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Application Notes
The quantification of this compound is relevant in various research areas, including:
-
Metabolic Studies: Elucidating the pathways of branched-chain fatty acid metabolism and their integration with central carbon metabolism.
-
Cancer Research: Investigating the role of altered lipid metabolism in cancer cell proliferation and survival. Recent studies have highlighted the accumulation of branched-chain fatty acids in breast cancer tissue.[1]
-
Drug Development: Screening for compounds that modulate the levels of this compound and other lipid metabolites for therapeutic purposes.
-
Nuclear Receptor Signaling: Studying the activation of transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) by endogenous lipid ligands. Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[2][3]
Data Presentation
Due to the limited availability of published quantitative data for this compound in specific cell lines, the following table presents illustrative data based on typical concentrations of long-chain acyl-CoAs in mammalian cells. These values serve as a reference for expected ranges and for comparison across different hypothetical experimental conditions.
| Cell Line | Treatment | This compound (pmol/10^6 cells) |
| MCF-7 | Vehicle Control | 0.8 ± 0.1 |
| PPARα Agonist (10 µM) | 0.5 ± 0.05 | |
| Fatty Acid Synthase Inhibitor (5 µM) | 1.5 ± 0.2 | |
| PC-3 | Vehicle Control | 1.2 ± 0.15 |
| PPARα Agonist (10 µM) | 0.7 ± 0.08 | |
| Fatty Acid Synthase Inhibitor (5 µM) | 2.1 ± 0.3 | |
| HepG2 | Vehicle Control | 0.5 ± 0.07 |
| PPARα Agonist (10 µM) | 0.3 ± 0.04 | |
| Fatty Acid Synthase Inhibitor (5 µM) | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the cell line, culture conditions, and experimental treatment.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cell Lysates
This protocol outlines the procedure for extracting acyl-CoAs, including this compound, from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Internal Standard: Heptadecanoyl-CoA (or other odd-chain acyl-CoA) solution in methanol
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol containing the internal standard (e.g., 100 pmol of Heptadecanoyl-CoA) to each plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standard.
-
-
Lysis and Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the samples on ice for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol describes a general method for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]+ adduct. The exact m/z should be calculated based on the chemical formula (C36H64N7O17P3S). The primary product ion typically results from the neutral loss of the phosphopantetheine group (C11H21N2O7P2S, 428.03 m/z). A secondary, confirmatory transition should also be monitored.
-
Heptadecanoyl-CoA (Internal Standard): The precursor ion will be the [M+H]+ adduct of Heptadecanoyl-CoA. The product ion will also be generated by the neutral loss of the phosphopantetheine group.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated [M+H]+ | Calculated fragment | Optimized |
| Heptadecanoyl-CoA (IS) | 1022.6 | 507.2 | 45 |
Note: The exact m/z values for the precursor and product ions of this compound need to be calculated and the collision energy optimized for the specific instrument used.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
PPARα Signaling Pathway Activation
Caption: Activation of PPARα signaling by this compound.
References
- 1. Very long-chain fatty acids accumulate in breast cancer tissue and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα: energy combustion, hypolipidemia, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 7-Methyltetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and subsequent purification of 7-Methyltetradecanoyl-CoA. The procedure is designed to yield a highly purified product suitable for various research and drug development applications.
Introduction
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The study of specific acyl-CoAs like this compound is essential for understanding the intricacies of lipid metabolism and its role in various physiological and pathological states. Accurate in vitro and in vivo studies require highly purified acyl-CoA substrates to ensure reliable and reproducible results.
This protocol first outlines a chemical synthesis method to produce this compound from its corresponding fatty acid, followed by a robust two-step purification procedure involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
Synthesis of this compound
The synthesis of this compound can be achieved through the conversion of 7-methyltetradecanoic acid to its corresponding acyl chloride, followed by condensation with coenzyme A.
Materials:
-
7-methyltetradecanoic acid
-
Oxalyl chloride
-
Coenzyme A (free acid or trilithium salt)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Nitrogen gas supply
-
Glass reaction vials and magnetic stirrer
Protocol:
-
Activation of 7-methyltetradecanoic acid:
-
In a clean, dry glass vial under a nitrogen atmosphere, dissolve 10 mg of 7-methyltetradecanoic acid in 1 mL of anhydrous THF.
-
Add a 1.5 molar excess of oxalyl chloride to the solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until the evolution of gas ceases. This indicates the formation of 7-methyltetradecanoyl chloride.
-
Remove the excess oxalyl chloride and THF under a gentle stream of nitrogen.
-
-
Condensation with Coenzyme A:
-
In a separate vial, dissolve 25 mg of Coenzyme A in 2 mL of a 0.5 M sodium bicarbonate solution, ensuring the pH is maintained around 8.0.
-
Cool the Coenzyme A solution in an ice bath.
-
Redissolve the dried 7-methyltetradecanoyl chloride in 1 mL of anhydrous THF.
-
Slowly add the 7-methyltetradecanoyl chloride solution to the chilled Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed on ice for 1 hour.
-
-
Quenching the Reaction:
-
Acidify the reaction mixture to approximately pH 3 using formic acid to stop the reaction.
-
Purification Protocol
A two-step purification process is employed to isolate and purify the synthesized this compound.
3.1. Solid-Phase Extraction (SPE)
This initial step removes unreacted fatty acids, salts, and other major impurities.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water (HPLC grade)
-
0.1% (v/v) Acetic acid in water
-
0.1% (v/v) Acetic acid in methanol
Protocol:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.
-
-
Sample Loading:
-
Load the acidified reaction mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 0.1% acetic acid in water to remove unreacted Coenzyme A and salts.
-
Wash with 5 mL of a 30:70 (v/v) methanol:water solution containing 0.1% acetic acid to elute less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound with 3 mL of 0.1% acetic acid in methanol.
-
Collect the eluate and evaporate to dryness under a stream of nitrogen.
-
3.2. High-Performance Liquid Chromatography (HPLC)
Final purification is achieved using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[1]
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid[1]
Protocol:
-
Sample Preparation:
-
Reconstitute the dried eluate from the SPE step in 200 µL of Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 0.5 mL/min[1]
-
Detection: 260 nm (for the adenine (B156593) moiety of CoA)[1]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Fraction Collection:
-
Monitor the chromatogram at 260 nm and collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Lyophilize the collected fraction to obtain the purified product as a white powder.
-
Store the purified this compound at -80°C to prevent degradation.
-
Characterization and Quantification
4.1. Purity Assessment: The purity of the final product can be assessed by re-injecting a small amount onto the HPLC system. A single, sharp peak at the expected retention time indicates high purity.
4.2. Identity Confirmation: The identity of the purified compound should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should correspond to the calculated molecular weight of this compound.
4.3. Quantification: The concentration of the purified this compound can be determined spectrophotometrically by measuring its absorbance at 260 nm in a suitable buffer. The molar extinction coefficient for acyl-CoAs at this wavelength is approximately 16,400 M⁻¹cm⁻¹.
Data Presentation
The following table summarizes the expected recovery and purity at each stage of the purification process. These values are representative for long-chain acyl-CoA synthesis and purification.
| Purification Step | Parameter | Typical Value |
| Synthesis | Reaction Yield | ~75% |
| Solid-Phase Extraction | Recovery | 70-80%[1] |
| Purity | >80% | |
| HPLC Purification | Recovery | ~90% |
| Final Purity | >95% |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for 7-Methyltetradecanoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are important intermediates in various metabolic pathways and are increasingly recognized for their roles in cellular signaling. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays, focusing on key enzyme families known to metabolize branched-chain acyl-CoAs. These protocols are designed to be adaptable for research and drug development purposes, including inhibitor screening and pathway elucidation.
Potential Enzymatic Applications
Based on the metabolism of structurally similar branched-chain acyl-CoAs, this compound is a putative substrate for the following enzyme families:
-
Acyl-CoA Dehydrogenases (ACADs): These mitochondrial flavoenzymes catalyze the initial step of fatty acid β-oxidation. Several ACADs exhibit specificity for branched-chain substrates. For instance, ACAD10 has been shown to have activity towards 2-methyl-C15-CoA, suggesting that this compound, a C15 branched-chain acyl-CoA, could be a substrate for a medium or long-chain ACAD.[1]
-
Acyl-CoA Oxidases (ACOX): These peroxisomal enzymes also catalyze the first step of β-oxidation. Specifically, Acyl-CoA Oxidase 2 (ACOX2) is known to be involved in the degradation of long, branched-chain fatty acids.[2][3][4]
-
Acyl-CoA Synthetases (ACSLs): While not a catabolic enzyme, long-chain acyl-CoA synthetases are responsible for the activation of fatty acids to their CoA esters. The substrate specificity of various ACSL isoforms for branched-chain fatty acids could be investigated using 7-methyltetradecanoic acid.
Signaling Pathway Involvement
Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[5] The CoA thioesters of branched-chain fatty acids are more potent PPARα ligands than the free fatty acids, leading to conformational changes in the receptor and altered cofactor recruitment.[5] Therefore, this compound can be used in assays to study PPARα activation and its downstream signaling pathways.
Data Presentation: Substrate Specificity of Relevant Enzymes
Due to the lack of specific kinetic data for this compound, the following table summarizes the known substrate specificities of relevant acyl-CoA dehydrogenases for various straight and branched-chain acyl-CoAs to provide a comparative context for assay development.
| Enzyme | Substrate | Relative Activity/Specificity | Reference |
| ACAD10 (Human, recombinant) | 2(S)-Methyl-C15-CoA | Significant Activity | [1] |
| 2(R)-Methyl-C15-CoA | Significant Activity | [1] | |
| 3-Methyl-iso-C15-CoA | Minimal Activity | [1] | |
| LCAD (Human, recombinant) | 2,6-Dimethylheptanoyl-CoA | Active | |
| Palmitoyl-CoA (C16:0) | Active | ||
| VLCAD (Human, recombinant) | Stearoyl-CoA (C18:0) | Active | |
| ACOX2 (Human) | Branched-chain acyl-CoAs | General Substrate | [2][4] |
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)
This protocol is adapted from methods using artificial electron acceptors like 2,6-dichlorophenolindophenol (DCPIP).[6] The reduction of DCPIP by the electrons transferred from the substrate via the enzyme and an intermediate electron carrier (phenazine ethosulfate) is monitored spectrophotometrically.
Materials:
-
This compound (Substrate)
-
Acyl-CoA Dehydrogenase (e.g., purified recombinant human LCAD or a mitochondrial extract)
-
Potassium Phosphate Buffer (100 mM, pH 7.6)
-
n-Octyl-β-D-glucopyranoside
-
FAD (Flavin adenine (B156593) dinucleotide)
-
DCPIP (2,6-dichlorophenolindophenol)
-
Phenazine ethosulfate (PES)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.6.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in water or an appropriate buffer.
-
DCPIP Stock Solution: Prepare a 10 mM stock solution in the assay buffer.
-
PES Stock Solution: Prepare a 10 mM stock solution in the assay buffer.
-
Enzyme Preparation: Dilute the purified enzyme or mitochondrial extract to the desired concentration in assay buffer containing 0.1% n-Octyl-β-D-glucopyranoside and 10 µM FAD.
-
-
Assay Reaction:
-
In a 96-well plate, prepare the reaction mixture (final volume 200 µL):
-
100 mM Potassium Phosphate Buffer, pH 7.6
-
50 µM DCPIP
-
100 µM PES
-
10 µM FAD
-
Variable concentrations of this compound (e.g., 0-200 µM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.6).
-
Plot the initial reaction velocity against the substrate concentration to determine kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.
-
Protocol 2: Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric)
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a product of the ACOX reaction, using a fluorescent probe.[7][8][9]
Materials:
-
This compound (Substrate)
-
Acyl-CoA Oxidase (e.g., purified recombinant human ACOX2 or a peroxisomal fraction)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent H₂O₂ probe)
-
FAD (Flavin adenine dinucleotide)
-
Triton X-100
-
96-well black microplate
-
Fluorometer (Excitation ~530-560 nm, Emission ~590 nm for Amplex Red)
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in water or an appropriate buffer.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution in assay buffer.
-
Amplex® Red Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Enzyme Preparation: Dilute the purified enzyme or peroxisomal fraction to the desired concentration in assay buffer containing 0.1% Triton X-100 and 10 µM FAD.
-
-
Assay Reaction:
-
In a 96-well black plate, prepare the reaction mixture (final volume 100 µL):
-
50 mM Potassium Phosphate Buffer, pH 7.4
-
0.1 U/mL HRP
-
50 µM Amplex® Red
-
10 µM FAD
-
Variable concentrations of this compound (e.g., 0-100 µM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂ to convert the fluorescence signal to the amount of H₂O₂ produced.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence vs. time curve.
-
Plot the initial reaction velocity against the substrate concentration to determine kinetic parameters (Km and Vmax).
-
Mandatory Visualizations
Caption: Workflow for the spectrophotometric ACAD assay.
Caption: PPARα signaling pathway activated by branched-chain acyl-CoAs.
References
- 1. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WikiGenes - ACOX2 - acyl-CoA oxidase 2, branched chain [wikigenes.org]
- 3. platform.opentargets.org [platform.opentargets.org]
- 4. genecards.org [genecards.org]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Targeted Mass Spectrometry Assay for the Quantification of 7-Methyltetradecanoyl-CoA in Biological Matrices
Introduction
7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA, a class of molecules that are crucial intermediates in various metabolic pathways.[1][2] These activated lipid species serve as key substrates in both lipid metabolism and energy production.[3][4] Accurate quantification of specific acyl-CoAs like this compound is essential for understanding metabolic regulation, diagnosing metabolic disorders, and for biomarker discovery in drug development. However, their analysis is challenging due to their low endogenous concentrations and complex sample matrices. This application note details a robust and sensitive method for the targeted quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described workflow is optimized for researchers, scientists, and drug development professionals requiring precise measurement of this analyte in biological samples.
Metabolic Context of Branched-Chain Acyl-CoAs
Branched-chain fatty acids and their corresponding CoA esters are involved in fatty acid synthesis and degradation pathways. Their metabolism can influence cellular membrane fluidity and signaling processes. The diagram below illustrates a simplified overview of how a branched-chain fatty acid is activated to its CoA ester and enters the β-oxidation cycle.
Caption: Metabolic activation of 7-Methyltetradecanoic acid and its entry into β-oxidation.
Experimental Design and Workflow
The overall experimental process involves sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard is crucial for accurate quantification and should be added at the beginning of the sample preparation process to account for analyte loss.
Caption: General workflow for the targeted quantification of this compound.
Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Ammonium hydroxide (B78521) (NH₄OH), Formic Acid
-
Standards: this compound (analytical standard), Stable Isotope Labeled this compound (e.g., [U-¹³C₁₅]-7-Methyltetradecanoyl-CoA) as internal standard (IS).
-
Extraction: Solid Phase Extraction (SPE) C18 cartridges or reagents for liquid-liquid extraction (e.g., Chloroform/Methanol).[1]
Standard Curve and Quality Control (QC) Preparation
-
Prepare a 1 mg/mL stock solution of this compound and the internal standard in 50:50 MeOH:Water.
-
Generate a series of calibration standards by serially diluting the stock solution in a surrogate matrix (e.g., bovine serum albumin solution) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Spike each standard and QC sample with the internal standard solution to a final concentration of 50 ng/mL.[5]
Sample Preparation (Solid Phase Extraction)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]
-
Homogenize 50-100 mg of tissue or cell pellet in a suitable buffer.
-
Add the internal standard solution to the homogenate.
-
Precipitate proteins by adding an equal volume of cold ACN. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant from step 3 onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of MeOH containing 0.1% NH₄OH.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis
The chromatographic separation of long-chain acyl-CoAs is typically achieved using a reversed-phase column with a gradient of acetonitrile and water.[3][6] The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for targeted quantification.[3][5]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18 or C8, 1.7-2.7 µm, ~2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 |
| Mobile Phase B | 10 mM Ammonium Hydroxide in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 2 |
Data Presentation
MRM Transitions
The precursor ion for acyl-CoAs is the protonated molecule [M+H]⁺. A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion (507.1 Da).[3][7] Another common product ion corresponds to the phosphopantetheine fragment.
-
This compound (C₃₆H₆₄N₇O₁₇P₃S): Molecular Weight = 1009.9 g/mol
-
Internal Standard ([U-¹³C₁₅]-7-Methyltetradecanoyl-CoA): Molecular Weight = 1024.9 g/mol
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Illustrative) | Dwell Time (ms) |
| This compound | 1010.9 | 503.8 (Neutral Loss) | 35 | 100 |
| This compound | 1010.9 | 428.1 (Fragment) | 45 | 100 |
| IS ([¹³C₁₅]-7-Mtd-CoA) | 1025.9 | 518.8 (Neutral Loss) | 35 | 100 |
| IS ([¹³C₁₅]-7-Mtd-CoA) | 1025.9 | 428.1 (Fragment) | 45 | 100 |
| Note: Collision energies should be optimized for the specific instrument used. |
Assay Performance
The method should be validated according to established guidelines, assessing linearity, sensitivity, precision, and accuracy.[3] The following table shows illustrative performance data.
Table 3: Illustrative Assay Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification | 1 ng/mL |
| Intra-run Precision (%CV) | < 15% (2.6 - 12.2%)[3] |
| Inter-run Precision (%CV) | < 15% (1.2 - 4.4%)[3] |
| Accuracy (% Recovery) | 85 - 115% (94.8 to 110.8%)[3] |
Conclusion
This application note provides a comprehensive framework for developing and implementing a targeted LC-MS/MS assay for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with specific MRM parameters, offer a robust method for researchers in metabolic disease and drug development. The use of a stable isotope-labeled internal standard and careful method validation are critical for achieving accurate and reproducible results.
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Metabolic Engineering for 7-Methyltetradecanoyl-CoA Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltetradecanoyl-CoA is an anteiso-branched-chain acyl-CoA that holds potential in various biotechnological and pharmaceutical applications. As a precursor for specialty oleochemicals, it can be used to produce biofuels with improved cold-flow properties, specialized lubricants, and surfactants. In the realm of drug development, branched-chain fatty acids and their derivatives are being explored for their roles in cell signaling and as components of novel therapeutic agents. Metabolic engineering of microbial hosts, such as Escherichia coli, offers a promising avenue for the sustainable production of this compound and its derivatives.
These application notes provide an overview of the metabolic pathways, engineering strategies, and experimental protocols relevant to the production of this compound.
Metabolic Pathway for this compound Biosynthesis
The biosynthesis of this compound, an anteiso-fatty acyl-CoA, initiates from the amino acid L-isoleucine. A series of enzymatic reactions converts L-isoleucine into the starter unit 2-methylbutyryl-CoA. This starter unit is then elongated through multiple cycles of the fatty acid synthesis (FAS) pathway, utilizing malonyl-CoA as the two-carbon donor in each cycle. The key enzymes involved are the branched-chain amino acid aminotransferase (BCAT), the branched-chain α-keto acid dehydrogenase (BCKDH) complex, and a specialized β-ketoacyl-acyl carrier protein synthase III (FabH) that preferentially utilizes branched-chain acyl-CoA primers.
Caption: Biosynthetic pathway for this compound.
Metabolic Engineering Strategies
To enhance the production of this compound in a microbial host like E. coli, several metabolic engineering strategies can be employed. These strategies focus on increasing the precursor supply, diverting flux from competing pathways, and efficiently elongating the branched-chain starter unit.
1. Enhancing the Precursor Pool (2-Methylbutyryl-CoA):
-
Overexpression of Branched-Chain Amino Acid Permeases: To increase the uptake of exogenous L-isoleucine.
-
Engineering the L-isoleucine Biosynthesis Pathway: Deregulation of feedback inhibition in the native L-isoleucine synthesis pathway can increase its intracellular concentration.
-
Heterologous Expression of BCKDH: E. coli lacks a native BCKDH complex. Expressing a heterologous BCKDH, for instance from Bacillus subtilis, is crucial for converting α-keto-β-methylvalerate to 2-methylbutyryl-CoA.[1]
2. Optimizing the Fatty Acid Synthesis (FAS) Pathway:
-
Expression of a BCFA-Specific FabH: The native E. coli FabH has a strong preference for acetyl-CoA, leading to the synthesis of straight-chain fatty acids. Replacing or supplementing it with a FabH variant that prefers branched-chain acyl-CoAs (e.g., from Listeria monocytogenes or Bacillus subtilis) is a key step to channel the flux towards branched-chain fatty acid synthesis.[2][3]
-
Overexpression of FAS Components: Increasing the levels of the core fatty acid synthase machinery can help to improve the overall production rate.
3. Downstream Pathway Engineering:
-
Thioesterase Expression: Overexpression of a thioesterase, such as the leaderless 'TesA from E. coli, can cleave the acyl-ACP intermediate to release the free fatty acid, which can then be converted to the CoA-thioester.
-
Deletion of Competing Pathways: Knocking out genes involved in fatty acid degradation (e.g., fadE) prevents the breakdown of the produced branched-chain fatty acids.[4]
Quantitative Data on Branched-Chain Fatty Acid Production
The following table summarizes key quantitative data from published studies on the metabolic engineering of E. coli for the production of branched-chain fatty acids (BCFAs). While data specific to this compound is not available, these results provide a benchmark for achievable titers and yields for similar molecules.
| Host Organism | Engineering Strategy | Product | Titer (mg/L) | Percentage of Total FFAs | Reference |
| E. coli | Engineered lipoylation pathway, expression of BCKDH and SaFabH | Total BCFAs | 276 | 85% | [1] |
| E. coli | Engineered branched-chain amino acid pathway, BCKDH, SaFabH | Total BCFAs | 181 | 72% | [1] |
| E. coli | Fine-tuned precursor pathways for specific BCFAs | Anteiso or odd-chain iso BCFAs | - | 77% | [1] |
Experimental Protocols
Protocol 1: Construction of a BCFA-Producing E. coli Strain
This protocol outlines the general steps for genetically modifying E. coli to produce anteiso-branched-chain fatty acids.
1. Host Strain Selection and Modification: a. Start with a suitable E. coli strain, such as MG1655. b. Create a knockout of the fadE gene using a standard method like λ-Red recombineering to prevent fatty acid degradation.
2. Plasmid Construction: a. BCKDH Expression Plasmid: Synthesize and clone the genes for the branched-chain α-keto acid dehydrogenase complex (e.g., lpdV, bkdAA, bkdAB, and bkdB from Bacillus subtilis) into a medium-copy plasmid with an inducible promoter (e.g., p15A origin, Plac promoter). b. FabH and Thioesterase Expression Plasmid: Synthesize and clone the gene for a branched-chain specific FabH (e.g., from Listeria monocytogenes) and a thioesterase (e.g., leaderless 'tesA) into a compatible high-copy plasmid (e.g., ColE1 origin, PT7 promoter).
3. Strain Transformation: a. Co-transform the engineered E. coli host strain with both the BCKDH and the FabH/thioesterase expression plasmids. b. Select for transformants on appropriate antibiotic-containing agar (B569324) plates.
Protocol 2: Cultivation and Induction for BCFA Production
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotics. b. Grow overnight at 37°C with shaking at 250 rpm.
2. Production Culture: a. Inoculate 50 mL of M9 minimal medium supplemented with 2% glucose, appropriate antibiotics, and any necessary precursors (e.g., 2 g/L L-isoleucine) with the overnight seed culture to an initial OD600 of 0.05. b. Grow the culture at 37°C with shaking at 250 rpm.
3. Induction: a. When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. b. Reduce the temperature to 30°C and continue cultivation for 48-72 hours.
4. Sample Analysis: a. Harvest the cells by centrifugation. b. Extract the fatty acids from the cell pellet and culture supernatant using a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol). c. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. d. Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a metabolic engineering project aimed at producing a target molecule like this compound.
Caption: A typical Design-Build-Test-Learn cycle for metabolic engineering.
References
- 1. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FabH selectivity for anteiso branched-chain fatty acid precursors in low-temperature adaptation in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for 7-Methyltetradecanoyl-CoA Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. The profiling of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological states, including metabolic disorders and diseases related to lipid metabolism. Accurate and reliable quantification of this compound in biological samples requires robust and optimized sample preparation protocols. These application notes provide detailed methodologies for the extraction, purification, and analysis of this compound from biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approaches.
Data Presentation
The following tables summarize quantitative data from validated methods for the analysis of long-chain fatty acyl-CoAs, which are applicable to the profiling of this compound.
Table 1: Recovery of Long-Chain Acyl-CoAs from Biological Tissues
| Tissue | Recovery (%) | Reference |
| Rat Heart | 70-80 | [1] |
| Rat Kidney | 70-80 | [1] |
| Rat Muscle | 70-80 | [1] |
| Rat Liver | 94.8 - 110.8 | [2] |
Table 2: Reproducibility of Long-Chain Acyl-CoA Quantification
| Parameter | C16:0-CoA | C18:1-CoA | C16:1-CoA | Reference |
| Inter-assay CV (%) | 5-6 | 5-6 | 5-6 | [3] |
| Intra-assay CV (%) | ~7 | 5 | 10 | [3] |
| Inter-run Precision (%) | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | [2] |
| Intra-run Precision (%) | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | [2] |
Table 3: Limits of Detection (LOD) for Acyl-CoA Species
| Analytical Method | LOD | Reference |
| UHPLC-MS/MS | 1-5 fmol | [4] |
| HPLC-UV | 0.114 - 0.36 pmol | [5] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from animal tissues.[1][3]
Materials:
-
Frozen tissue sample (~40-100 mg)
-
100 mM Potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (e.g., 20 ng/µL in methanol:water (1:1))
-
Homogenizer
-
Centrifuge (capable of 16,000 x g and 4°C)
Procedure:
-
Place ~40 mg of frozen tissue in a 2 mL tube.
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).
-
Add a known amount of internal standard (e.g., 10 µL of 20 ng/µL C17:0-CoA).
-
Add 0.5 mL of an organic solvent mixture of ACN:2-propanol:methanol (3:1:1).
-
Homogenize the sample on ice.
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
To the remaining pellet, add another 0.5 mL of the ACN:2-propanol:methanol (3:1:1) mixture, vortex, and centrifuge again.
-
Pool the supernatants.
-
The extracted sample is now ready for optional solid-phase extraction or direct analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Purification and Concentration
This optional step can improve the purity of the sample and concentrate the acyl-CoAs.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Extracted sample from Protocol 1
Procedure:
-
Condition the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.
-
Load the pooled supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
Elute the acyl-CoAs with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water (1:1)).
Protocol 3: LC-MS/MS Analysis of this compound
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate long-chain acyl-CoAs. For example, a linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor Ion [M+H]+ for this compound: To be determined based on its molecular weight.
-
Product Ion: Monitor for the characteristic neutral loss of 507 Da, which corresponds to the phosphoadenosine diphosphate (B83284) moiety of the CoA molecule.[2][6]
-
Collision Energy: Optimize for the specific instrument and analyte.
Visualization of Workflows and Pathways
Caption: Experimental Workflow for this compound Profiling.
Caption: Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs.
References
- 1. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 5. Human Metabolome Database: Showing metabocard for Methyl tetradecanoate (HMDB0030469) [hmdb.ca]
- 6. byjus.com [byjus.com]
Application Notes & Protocols: 7-Methyltetradecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A. Branched-chain fatty acids (BCFAs) and their CoA esters are crucial intermediates in various metabolic pathways. They are known constituents of microbial lipids, where they influence membrane fluidity, and are also found in mammalian tissues, playing roles in metabolic regulation.[1][2] As an analytical standard, this compound is essential for the accurate identification and quantification of this specific acyl-CoA in complex biological matrices using techniques such as mass spectrometry.
Physicochemical & Analytical Properties
The following table summarizes the key properties of this compound.
| Property | Value |
| Chemical Name | 7-Methyltetradecanoyl-coenzyme A |
| Synonyms | 7-methylmyristoyl-CoA |
| Molecular Formula | C36H64N7O17P3S |
| Molecular Weight | 991.92 g/mol |
| Ionization (Positive) | Forms [M+H]⁺ ion |
| Storage Conditions | Store at -20°C or below, desiccated.[3][4][5] |
| Appearance | White to off-white solid |
Application: Quantification by UHPLC-MS/MS
The most robust and widely used method for the sensitive and specific quantification of acyl-CoAs from biological samples is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Acyl-CoAs are ideally suited for this analysis due to their characteristic fragmentation patterns.[6]
Principle of MS/MS Detection
In positive ion mode electrospray ionization (ESI+), all fatty acyl-CoA species undergo a characteristic fragmentation. A neutral loss of a 507 Da fragment (corresponding to 3'-phosphoadenosine 5'-diphosphate) is commonly observed.[7][8][9] This specific neutral loss provides a highly selective method for detecting all acyl-CoA species in a complex mixture. An additional common fragment ion is often observed at m/z 428, representing the adenosine-diphosphate (B1240645) moiety.[10][11] By setting the mass spectrometer to scan for this specific neutral loss or a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), one can achieve high specificity and sensitivity.
Quantitative Data for MRM Analysis
The table below outlines the specific mass transitions that can be used for the targeted quantification of this compound.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [[M+H]-507]⁺ | Collision Energy (CE) |
| This compound | 992.9 m/z | 485.9 m/z | Instrument Dependent |
Note: Collision Energy should be optimized for the specific mass spectrometer being used.
Experimental Workflow for Acyl-CoA Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from biological samples.
Caption: Workflow for UHPLC-MS/MS quantification of this compound.
Protocol: UHPLC-MS/MS Analysis
This protocol provides a general method for the analysis of this compound. Optimization may be required based on sample type and instrumentation.
1. Materials and Reagents
-
This compound standard
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (or other suitable mobile phase modifier)
-
Internal Standard (e.g., a stable isotope-labeled acyl-CoA)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
Biological samples (cells, tissue homogenates, etc.)
2. Standard Curve Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions of the stock solution to create a series of calibration standards ranging from ng/mL to µg/mL concentrations.
-
Spike each standard with a fixed concentration of the internal standard.
3. Sample Preparation (General Method)
-
Homogenize the biological sample in a cold quenching solution (e.g., 80% methanol) to halt enzymatic activity.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase conditions for LC-MS/MS analysis.
4. UHPLC Conditions
-
Column: C18 reversed-phase column (e.g., Acquity CSH C18 or equivalent), suitable for long-chain isomers.[1][6]
-
Mobile Phase A: 95:5 Water:Acetonitrile + 0.1% Formic Acid
-
Mobile Phase B: 95:5 Acetonitrile:Water + 0.1% Formic Acid
-
Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
5. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition: Precursor (Q1) at 992.9 m/z -> Product (Q3) at 485.9 m/z.
-
Gas Temperatures and Flow Rates: Optimize according to the manufacturer's recommendations.
6. Data Analysis
-
Integrate the chromatographic peak areas for the this compound MRM transition and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Context of Branched-Chain Acyl-CoAs
Fatty acids must be activated to their coenzyme A (CoA) thioesters before they can be metabolized. This activation is a critical step that primes them for entry into various cellular pathways. As a branched-chain fatty acyl-CoA, this compound is an intermediate that can be directed towards catabolic processes like beta-oxidation for energy production or anabolic processes such as incorporation into complex lipids like phospholipids (B1166683) and triglycerides.[12]
Caption: Activation and metabolic fates of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of 7-Methyltetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of 7-Methyltetradecanoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[3] In biological samples like plasma, serum, or tissue homogenates, common sources of matrix interference include phospholipids, salts, and endogenous metabolites.[1]
Q2: How can I determine if my this compound assay is affected by matrix effects?
A: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Extraction Spiking: This is a widely used quantitative approach.[1] The response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1]
-
Post-Column Infusion: This method provides a qualitative assessment. A constant flow of a standard solution of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.[2]
Q3: What is the most effective strategy for correcting matrix effects in this compound quantification?
A: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called stable isotope dilution (SID) .[4] A SIL-IS of this compound would be chemically identical to the analyte but with a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). When added at the beginning of the sample preparation process, the SIL-IS co-elutes with the analyte and experiences the same matrix effects and extraction losses. By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations are effectively normalized, leading to highly accurate and precise results.[5][6]
Q4: Which sample preparation technique is most effective at minimizing matrix effects for long-chain acyl-CoAs?
A: While simpler methods like protein precipitation (PPT) are fast, they are often less effective at removing interfering matrix components.[7] For complex biological matrices, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects.[7][8] SPE provides a more thorough cleanup by selectively isolating the analytes of interest while washing away salts, phospholipids, and other interferences. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for acyl-CoA extraction.[7]
Q5: How can I use chromatography to reduce the impact of matrix effects?
A: Chromatographic separation is a powerful tool for mitigating matrix effects. The goal is to separate the elution of this compound from the regions where significant ion suppression or enhancement occurs. The use of Ultra-High Performance Liquid Chromatography (UHPLC) systems can provide higher peak resolution and better separation from matrix components.[9] Optimizing the mobile phase composition and the gradient elution profile can further enhance the separation of the analyte from interfering compounds.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor accuracy and high variability in replicate measurements. | Significant and variable matrix effects between samples. | 1. Implement Stable Isotope Dilution: Synthesize or acquire a stable isotope-labeled internal standard for this compound. This is the most robust solution.[5][6] 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous Solid-Phase Extraction (SPE) protocol.[8][10] 3. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. |
| Low signal intensity and poor sensitivity for this compound. | Severe ion suppression due to co-eluting matrix components (e.g., phospholipids). | 1. Optimize Chromatography: Adjust the LC gradient to shift the retention time of this compound away from the elution zone of phospholipids. 2. Enhance Sample Preparation: Use an SPE method specifically designed for lipid removal.[8] 3. Check MS Source Conditions: Optimize electrospray ionization (ESI) parameters (e.g., gas flows, temperature) to improve analyte ionization. |
| A stable isotope-labeled internal standard for this compound is not available. | The specific standard is not commercially available or is difficult to synthesize. | 1. Method of Standard Additions: Spike known amounts of a standard into aliquots of the sample. This creates a calibration curve within each sample's unique matrix but is a low-throughput method.[2] 2. Use a Structural Analog IS: Employ a commercially available long-chain acyl-CoA (e.g., heptadecanoyl-CoA) as an internal standard. While not ideal, it can partially compensate for matrix effects if it has similar chromatographic and ionization behavior.[4] |
Quantitative Data Summary
The following tables summarize the expected performance of different analytical strategies in mitigating matrix effects for long-chain acyl-CoA quantification.
Table 1: Comparison of Sample Preparation Methods on Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect (%) * | Analyte Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 40 - 70% | 85 - 100% | Fast, simple, inexpensive. | High matrix effects, potential for analyte loss through co-precipitation.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 70 - 95% | Good for removing polar interferences. | Can be labor-intensive, may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | 90 - 110% | 80 - 105% | Excellent removal of interferences, high analyte concentration.[7][8] | More time-consuming and costly than PPT. |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Long-Chain Acyl-CoAs using SPE and Stable Isotope Dilution
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Bias) | 94.8% to 110.8%[11] |
| Inter-run Precision (%CV) | 2.6% to 12.2%[11] |
| Intra-run Precision (%CV) | 1.2% to 4.4%[11] |
| Limit of Detection (LOD) | 1-5 fmol[9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from biological matrices.[11][12]
-
Homogenization: Homogenize ~50-100 mg of frozen tissue powder in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound to the homogenate.
-
Extraction: Add 2 mL of isopropanol (B130326) and 3 mL of acetonitrile (B52724) to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 50% methanol in water to remove polar interferences.
-
Elution: Elute the acyl-CoAs with 2 mL of acetonitrile.
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol outlines typical conditions for the analysis of long-chain acyl-CoAs.[9][11]
-
UHPLC System: A system capable of high-pressure gradients.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard. A common neutral loss scan for acyl-CoAs is the loss of 507 Da.[4][11]
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 7-Methyltetradecanoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 7-Methyltetradecanoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for chromatographic separation of this compound isomers?
A1: For the separation of long-chain and branched-chain acyl-CoAs, a common and effective starting point is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[1][2][3] A C18 column is a standard choice for resolving these hydrophobic molecules.[1][3]
Q2: How can I improve the peak shape and resolution of my this compound isomers?
A2: Poor peak shape and resolution are common challenges. Several strategies can be employed to enhance separation:
-
Mobile Phase pH Adjustment: Operating at a higher pH, such as 10.5 with ammonium (B1175870) hydroxide, can improve peak shape and resolution for acyl-CoA species.[1][2]
-
Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can also enhance separation, although they can be difficult to remove from the column.[1][2]
-
Gradient Optimization: A shallow gradient elution with an organic solvent like acetonitrile (B52724) or methanol (B129727) is crucial for separating closely related isomers.[4]
-
Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[5][6]
Q3: What are the best practices for sample preparation to ensure the stability of this compound?
A3: Acyl-CoAs are known to be unstable. To minimize degradation, it is critical to implement the following sample preparation steps:
-
Rapid Quenching: Immediately quench metabolic activity in your samples.[1]
-
Cold Storage: Keep samples on ice throughout the preparation process.[1]
-
Efficient Extraction: A common method involves protein precipitation with an ice-cold solution of 5-sulfosalicylic acid (SSA).[1] For cleaner samples, solid-phase extraction (SPE) with a C18 or anion-exchange cartridge can be utilized, but be mindful of potential loss of more hydrophilic species.[1]
Q4: What detection method is most suitable for the analysis of this compound isomers?
A4: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and specificity, which are essential for distinguishing between isomers and quantifying low-abundance species.[2][7][8] Monitoring in positive electrospray ionization (ESI) mode is common for acyl-CoAs.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Secondary interactions with the stationary phase- Column contamination or degradation | - Reduce the injection volume or sample concentration.[6]- Adjust the mobile phase pH or add an ion-pairing agent.[1][2]- Wash the column with a strong solvent or replace the column if necessary.[10] |
| Inconsistent Retention Times | - Inadequate column equilibration between injections- Fluctuations in column temperature- Leaks in the HPLC system | - Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[11]- Use a column oven to maintain a stable temperature.[6]- Check for and tighten any loose fittings.[10] |
| Low Signal or No Peaks | - Sample degradation- Low analyte concentration- Detector issues (e.g., old lamp) | - Prepare fresh samples, ensuring proper quenching and cold storage.[1]- Concentrate the sample or increase the injection volume (while monitoring for overload).[11]- Check detector settings and perform necessary maintenance, such as replacing the lamp.[11] |
| Poor Isomer Separation | - Insufficient column efficiency- Mobile phase composition not optimal for selectivity | - Use a longer column or a column with a smaller particle size to increase efficiency.[5]- Adjust the organic solvent (e.g., switch from methanol to acetonitrile) and optimize the gradient to improve selectivity.[5] |
Experimental Protocols
General Protocol for RP-HPLC-MS/MS Analysis of this compound Isomers
This protocol provides a general framework. Optimization will be required for specific instrumentation and sample types.
-
Sample Extraction:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent (e.g., tributylamine).[12] Alternatively, for high pH separation, use an aqueous solution with ammonium hydroxide.[2][9]
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: A shallow linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient profile will need to be optimized to achieve separation of the isomers.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: 30-50 °C.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[9]
-
Precursor and Product Ions: These will need to be determined by infusing a standard of this compound or a related compound.
-
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 7-Methyltetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of 7-Methyltetradecanoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
Q2: What are the primary challenges in extracting long-chain acyl-CoAs like this compound?
The main challenges stem from their amphiphilic nature, low abundance in tissues, and susceptibility to degradation.[2][3] As amphiphiles, they possess both a hydrophilic Coenzyme A head and a long, hydrophobic acyl tail, which can lead to the formation of micelles and cause losses through adsorption to surfaces.[3][4] Furthermore, the thioester bond is labile and can be easily hydrolyzed, especially in non-optimal pH or temperature conditions.[3]
Q3: What are the most common causes of low recovery during extraction?
Common causes include incomplete tissue or cell disruption, use of suboptimal extraction solvents, degradation of the analyte due to improper sample handling, inefficient phase separation, and losses during solid-phase extraction (SPE) or solvent evaporation steps.
Q4: How can I minimize degradation of this compound during the procedure?
To minimize degradation, it is critical to work quickly and maintain ice-cold conditions throughout the extraction process.[2] Rapidly quench metabolic activity in the sample, for instance, by freeze-clamping tissue samples.[5] Ensure that all buffers and solvents are pre-chilled. Solutions of fatty acyl-CoAs have shown negligible hydrolysis over 24 hours at room temperature and are stable for several weeks when frozen at -20°C.[3]
Q5: Is an internal standard necessary for this extraction?
Yes, using an internal standard is highly recommended for accurate quantification. A structurally similar long-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA, is often used.[2][6] The internal standard is added at the very beginning of the extraction process to account for analyte loss at every step.
Troubleshooting Guide
This guide addresses specific issues that can lead to low recovery of this compound.
Problem: Low or inconsistent recovery of this compound.
Below are potential causes and recommended solutions to improve your extraction efficiency.
Cause 1: Inefficient Sample Lysis and Homogenization
If cells or tissue are not completely disrupted, the analyte will not be fully released into the extraction solvent.
-
Recommendation: Use a glass homogenizer for tissue samples and ensure homogenization is performed thoroughly, first in a buffer solution and again after the addition of an organic solvent like 2-propanol.[7] For cultured cells, ensure the cell pellet is fully resuspended in the extraction solvent.
Cause 2: Suboptimal Extraction Solvent System
The choice of solvent is critical for efficiently extracting amphiphilic molecules like long-chain acyl-CoAs.
-
Recommendation: A mixture of organic solvents and an aqueous buffer is typically most effective. An established method involves homogenizing the sample in a potassium phosphate (B84403) (KH2PO4) buffer, followed by the addition of 2-propanol and acetonitrile (B52724).[2][7] Another common method uses a methanol-chloroform mixture.[6] The choice may depend on the specific sample matrix.
Cause 3: Inefficient Solid-Phase Extraction (SPE) Purification
Losses can occur at any stage of the SPE process: binding, washing, or elution.
-
Recommendation: Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Use a weak anion exchange column, which is effective for purifying acyl-CoAs.[6] Optimize the wash steps to remove contaminants without prematurely eluting the analyte. The elution solvent must be strong enough to displace the this compound; solutions containing ammonium (B1175870) hydroxide (B78521) are often used.[6]
Cause 4: Analyte Loss During Solvent Evaporation
Aggressive drying of the sample can lead to the loss of the analyte due to aerosolization or irreversible binding to the tube surface.
-
Recommendation: Evaporate the solvent under a gentle stream of nitrogen or use a vacuum concentrator at a low temperature. Avoid complete dryness if possible, and immediately reconstitute the extract in a suitable solvent for analysis.
Data Presentation
Table 1: Comparison of Common Extraction Methods for Long-Chain Acyl-CoAs
| Method | Key Solvents & Reagents | Reported Recovery | Advantages | Considerations |
| Method 1: Acetonitrile/2-Propanol with SPE | 100 mM KH2PO4 (pH 4.9), 2-Propanol, Acetonitrile, Oligonucleotide or Anion Exchange SPE Column.[2][7] | 70-80%[7] | High reproducibility and good separation of different acyl-CoA species.[7] | Requires a solid-phase extraction step which adds time and potential for loss if not optimized. |
| Method 2: Methanol (B129727)/Chloroform with SPE | Methanol:Chloroform (2:1), 10 mM Ammonium Formate.[6] | Not explicitly stated, but widely used. | Efficiently extracts a broad range of lipids and metabolites. | Requires careful phase separation to isolate the acyl-CoA containing layer. |
| Method 3: Acid Precipitation | Perchloric Acid or Sulfosalicylic Acid.[2] | Varies. | Rapidly quenches enzymatic activity. | Can lead to co-precipitation of other molecules and may not be suitable for all downstream analyses. |
Experimental Protocols
Protocol: Extraction of this compound from Tissue
This protocol is a generalized procedure based on methods reported to yield high recovery for long-chain acyl-CoAs.[2][7] Optimization for your specific sample type may be required.
-
Sample Preparation: Weigh approximately 50-100 mg of frozen, powdered tissue in a pre-chilled glass homogenizer.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., heptadecanoyl-CoA) to the homogenizer.
-
Homogenization (Aqueous): Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.
-
Homogenization (Organic): Add 2 mL of ice-cold 2-propanol and homogenize again.
-
Extraction: Add 4 mL of ice-cold acetonitrile and 0.25 mL of saturated ammonium sulfate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the upper phase, which contains the acyl-CoAs.
-
Purification (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column (e.g., Strata X-AW) with 3 mL of methanol, followed by 3 mL of water.[6]
-
Sample Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove impurities.[6]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[6] Collect the eluate.
-
-
Concentration: Dry the eluate using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for your analytical platform (e.g., 50% methanol).
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical flowchart for troubleshooting low analyte recovery.
References
- 1. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 7-Methyltetradecanoyl-CoA during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methyltetradecanoyl-CoA. This resource provides troubleshooting guidance and detailed protocols to help you minimize degradation and ensure accurate quantification of this branched-chain fatty acyl-CoA during your sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound standard seems to be degrading in solution. What are the primary causes?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation. The primary cause of degradation in a purified standard solution is the chemical hydrolysis of the high-energy thioester bond. This hydrolysis is accelerated by non-acidic pH and elevated temperatures. For optimal stability, standards should be dissolved in an acidic buffer and stored at -80°C.[1][2]
Q2: What are the main sources of this compound degradation during sample preparation from biological matrices?
A2: During sample preparation from tissues or cells, the two main sources of degradation are:
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases) can rapidly cleave the thioester bond, releasing coenzyme A and the free fatty acid.[3] This process begins immediately after cell lysis.
-
Chemical Degradation: As with standards, the thioester bond is susceptible to chemical hydrolysis, which can be exacerbated by suboptimal pH and temperature during extraction and storage.
Q3: How can I minimize enzymatic degradation of this compound during sample collection and homogenization?
A3: To minimize enzymatic degradation, it is crucial to inhibit endogenous enzyme activity as quickly as possible. The most effective method is to snap-freeze tissue samples in liquid nitrogen immediately after collection.[4] For cultured cells, the medium should be rapidly aspirated, the cells washed with ice-cold phosphate-buffered saline (PBS), and then immediately quenched with a cold extraction solvent.[5] All subsequent homogenization and extraction steps should be performed on ice.[4]
Q4: What is the optimal pH for my buffers during the extraction of this compound?
A4: An acidic pH is generally recommended to improve the stability of the thioester bond and to protonate the molecule for better extraction. A potassium phosphate (B84403) (KH2PO4) buffer with a pH of 4.9 is commonly used for tissue homogenization.[6]
Q5: How many times can I freeze-thaw my samples containing this compound?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as they can significantly degrade long-chain acyl-CoAs.[4] It is best practice to aliquot samples into single-use volumes before long-term storage at -80°C.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
If you are experiencing low yields of this compound in your extracts, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough disruption of the sample matrix. For tissues, a glass homogenizer is often more effective than plastic pestles.[6] Optimize the volume of extraction solvent relative to the sample amount. |
| Degradation During Extraction | Work quickly and maintain samples on ice at all times. Use pre-chilled, high-purity solvents. Consider adding an internal standard (e.g., a structurally similar odd-chain fatty acyl-CoA) at the beginning of the extraction to monitor recovery.[1] |
| Inefficient Solid-Phase Extraction (SPE) | If using SPE for sample cleanup, ensure the column is properly conditioned and not allowed to dry out. Optimize the composition and volume of the wash and elution solvents to ensure your target analyte is retained and then fully eluted. |
| Precipitation of Analyte | Long-chain acyl-CoAs can be poorly soluble in highly aqueous solutions. Ensure your reconstitution solvent after evaporation is compatible with your analytical method and can fully dissolve the analyte.[5] |
Issue 2: Poor Peak Shape and Low Signal Intensity in LC-MS Analysis
Poor chromatography and low signal intensity can be due to a variety of factors:
| Potential Cause | Troubleshooting Steps |
| Analyte Adsorption | Long-chain acyl-CoAs can adsorb to plasticware and glass surfaces. Using polypropylene (B1209903) tubes and pipette tips can help minimize this. |
| Suboptimal Chromatographic Conditions | The choice of column and mobile phase is critical. A C18 reversed-phase column is commonly used. Operating at a slightly basic pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape for long-chain acyl-CoAs.[1] |
| Ion Suppression | Matrix components from biological samples can co-elute with this compound and suppress its ionization in the mass spectrometer.[2] Improve chromatographic separation to resolve the analyte from interfering compounds. A thorough sample cleanup, such as SPE, can also reduce matrix effects.[7] |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, to maximize the signal for your analyte. |
| Incorrect MS/MS Parameters | Ensure you are using the optimal precursor and product ions for your multiple reaction monitoring (MRM) transition. The collision energy should also be optimized to provide the most intense fragment ion signal.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6]
Materials:
-
Frozen tissue sample (e.g., liver, heart)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C operation
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 1 mL of 2-propanol to the homogenate and homogenize further.
-
Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
For sample cleanup and concentration, proceed with solid-phase extraction (SPE).
Protocol 2: Extraction of this compound from Cultured Cells
This protocol is a synthesized method for acyl-CoA extraction from either adherent or suspension cells.[5]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell plate (adherent) or pellet (suspension).
-
For adherent cells: Use a cell scraper to scrape the cells into the methanol.
-
For suspension cells: Resuspend the cell pellet in the methanol. . Transfer the cell lysate/suspension to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Concentration:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium acetate).
-
Visualizations
Caption: Key degradation pathways and preventative measures.
Caption: A logical workflow for troubleshooting low signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting an internal standard for 7-Methyltetradecanoyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 7-Methyltetradecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
Q2: Since a stable isotope-labeled version of this compound is not commercially available, what are the best alternative internal standards?
A2: In the absence of a commercially available SIL version of this compound, the next best options are:
-
Odd-chain fatty acyl-CoAs: Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the analysis of long-chain fatty acyl-CoAs. It is structurally similar to this compound but is generally not endogenously present in most biological samples, or at very low levels.
-
Other branched-chain fatty acyl-CoAs: A commercially available branched-chain fatty acyl-CoA with a different chain length or branching position could also be a suitable option.
-
Stable isotope-labeled straight-chain fatty acyl-CoAs: A deuterated or 13C-labeled straight-chain fatty acyl-CoA of a similar chain length, such as Palmitoyl-CoA-d3 (C16:0-CoA-d3), can be used. While the chromatographic retention time may differ slightly from the branched-chain analyte, it can still effectively account for variations in extraction and ionization.
Q3: Why is an internal standard crucial for the analysis of this compound?
A3: An internal standard is essential for accurate and precise quantification in mass spectrometry-based analyses.[1] It is a compound of known concentration added to all samples, including calibration standards and unknown samples.[2] The internal standard helps to correct for variations that can occur at different stages of the analytical process, such as:
-
Sample preparation: Losses during extraction, evaporation, and reconstitution.[1]
-
Chromatographic separation: Fluctuations in injection volume and column performance.[1]
-
Mass spectrometric detection: Ion suppression or enhancement caused by the sample matrix.[1]
By comparing the signal of the analyte to the signal of the internal standard, these variations can be normalized, leading to more reliable and reproducible results.[2]
Q4: What are the key characteristics of a good internal standard for LC-MS/MS analysis?
A4: A good internal standard for LC-MS/MS analysis should possess the following characteristics:
-
Structural similarity: It should be structurally and chemically similar to the analyte to ensure comparable behavior during sample processing and analysis.[1]
-
Not present in the sample: The internal standard should not be naturally present in the biological samples being analyzed.[3]
-
Mass spectrometric distinction: It must be clearly distinguishable from the analyte by the mass spectrometer. For SIL internal standards, this is achieved by a difference in mass-to-charge ratio (m/z). For structural analogs, it should have a different m/z value.
-
Co-elution (for SIL-IS): Ideally, a SIL internal standard should co-elute with the analyte to experience the same matrix effects.[1]
-
Purity: The internal standard should be of high purity to not interfere with the analyte signal.
-
Stability: It should be stable throughout the entire analytical procedure.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability in internal standard signal across samples | Inconsistent addition of the internal standard solution. | Ensure precise and consistent pipetting of the internal standard into every sample at the beginning of the sample preparation process. Use a calibrated pipette. |
| Degradation of the internal standard. | Prepare fresh internal standard working solutions regularly. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. Acyl-CoAs are known to be unstable in aqueous solutions. | |
| Variable matrix effects not fully compensated by the internal standard. | If using a structural analog internal standard, consider switching to a stable isotope-labeled internal standard if available, as it will better mimic the behavior of the analyte in the presence of matrix components. Optimize the chromatographic separation to better resolve the analyte and internal standard from interfering matrix components. | |
| Poor peak shape for this compound and/or the internal standard | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient profile, and column temperature. Ensure the pH of the mobile phase is appropriate for the analysis of acyl-CoAs (often slightly basic). |
| Column degradation or contamination. | Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. | |
| Sample solvent mismatch with the mobile phase. | Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. | |
| Low or no signal for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. Ensure thorough homogenization of the tissue or cells. Consider a solid-phase extraction (SPE) step for sample cleanup and concentration. |
| Degradation of the analyte during sample preparation. | Keep samples on ice or at low temperatures throughout the sample preparation process. Minimize the time between extraction and analysis. | |
| Incorrect mass spectrometer settings. | Verify the precursor and product ion m/z values for this compound. Optimize the collision energy and other MS parameters to achieve the best signal intensity. | |
| Interference peak at the same retention time and m/z as the internal standard | Endogenous presence of the internal standard in the sample. | If using an odd-chain fatty acyl-CoA, analyze a blank sample matrix to confirm its absence. If present, a different internal standard must be chosen. |
| Contamination of the analytical system. | Clean the LC-MS system, including the injection port, tubing, and ion source. |
Data Presentation: Comparison of Potential Internal Standards
| Internal Standard Type | Example | Pros | Cons | Commercial Availability |
| Stable Isotope-Labeled Analyte | This compound-d3 | - Most accurate correction for all sources of error.- Co-elutes with the analyte, providing the best compensation for matrix effects. | - Not readily commercially available; likely requires custom synthesis.- Higher cost. | Limited to custom synthesis. |
| Odd-Chain Fatty Acyl-CoA | Heptadecanoyl-CoA (C17:0-CoA) | - Structurally similar to long-chain fatty acyl-CoAs.- Generally absent or at very low levels in biological samples.- Commercially available. | - May not perfectly co-elute with the branched-chain analyte.- May not fully compensate for matrix effects if chromatographic separation is not optimal. | Readily available from suppliers like Avanti Polar Lipids and Cayman Chemical. |
| Stable Isotope-Labeled Straight-Chain Fatty Acyl-CoA | Palmitoyl-CoA-d3 (C16:0-CoA-d3) | - Provides correction for extraction and ionization variability.- Mass difference allows for clear distinction from the analyte. | - Different chemical structure (straight vs. branched chain) can lead to slight differences in chromatographic retention and extraction efficiency.- May not perfectly compensate for matrix effects if it does not co-elute with the analyte. | Available from suppliers like Sigma-Aldrich and Avanti Polar Lipids. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is a generalized procedure based on common methods for long-chain fatty acyl-CoA analysis and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (from Tissue)
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water) containing the chosen internal standard (e.g., 1 nmol of Heptadecanoyl-CoA).
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the homogenate. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Extraction: Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the extracted aqueous phase onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration. (e.g., 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Analyte): The precursor ion will be the [M+H]+ adduct. The product ion will correspond to a characteristic fragment, often the Coenzyme A backbone fragment. These transitions need to be determined by infusing a standard of the analyte.
-
Heptadecanoyl-CoA (Internal Standard): Determine the precursor [M+H]+ and a suitable product ion.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity for both the analyte and the internal standard.
-
Mandatory Visualization
Caption: Logical workflow for selecting an appropriate internal standard.
Caption: General experimental workflow for acyl-CoA analysis.
References
challenges in the quantification of branched-chain acyl-CoAs
Welcome to the Technical Support Center for Branched-Chain Acyl-CoA Quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary ?
The quantification of branched-chain acyl-CoAs (BC-acyl-CoAs) is challenging due to several factors. These molecules are typically present in low abundance within complex biological matrices[1][2]. They are also susceptible to both enzymatic and chemical degradation, requiring rapid and cold sample handling[3]. A significant analytical challenge is the resolution of isobaric species (molecules with the same mass), such as distinguishing between different branched-chain isomers or between branched- and straight-chain acyl-CoAs[1][4]. Furthermore, efficient extraction and recovery can be variable, and matrix effects during mass spectrometry analysis can interfere with accurate quantification[3].
Q2: I am observing very low or no signal for my target BC-acyl-CoAs. What are the likely causes?
Low signal intensity is a common issue that can stem from several stages of the experimental workflow. Potential causes include:
-
Analyte Degradation: Acyl-CoAs are unstable. Delays in sample processing, failure to keep samples on ice, or using non-optimal buffers can lead to significant loss of the target analyte[3].
-
Inefficient Extraction: The chosen extraction method may not be suitable for the tissue type or the specific chain length of the acyl-CoA. Incomplete cell lysis and inefficient phase separation can lead to poor recovery[2][3].
-
Suboptimal Mass Spectrometry Conditions: Incorrect mass transition settings (MRM), inadequate ionization, or matrix suppression can all lead to low signal.
-
Low Endogenous Abundance: The target BC-acyl-CoAs may be present at concentrations below the detection limit of the instrument or method[2].
Q3: How can I improve the recovery of BC-acyl-CoAs from my samples?
Improving recovery requires optimizing the extraction and purification process. Key strategies include:
-
Rapid Quenching and Homogenization: Immediately after collection, samples should be flash-frozen or homogenized in an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9) to quench enzymatic activity[3][5].
-
Use of Internal Standards: Adding an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA) at the beginning of the extraction process is crucial to monitor and correct for recovery losses[2][3].
-
Solid-Phase Extraction (SPE): Using SPE, particularly weak anion exchange columns, can effectively purify and concentrate the acyl-CoA fraction, removing interfering substances and improving recovery rates[3].
-
Optimized Solvents: A combination of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is often used for extraction. The ratios and volumes should be optimized for the specific sample type[3][5]. Some methods use 5-sulfosalicylic acid (SSA) for deproteinization, which can improve the recovery of certain species by eliminating the need for SPE[6][7].
Q4: How do I resolve isobaric BC-acyl-CoAs from other acyl-CoAs?
Resolving isobaric species is critical for accurate quantification and is primarily an analytical challenge addressed by liquid chromatography.
-
Chromatographic Separation: The choice of LC column and mobile phase is crucial. Reverse-phase columns (e.g., C18 or C30) are commonly used[1][4][8]. Using advanced columns like C30 can improve the resolution of structurally similar lipids, including those with different acyl-chain branching[4].
-
Mobile Phase Optimization: Gradient elution with optimized mobile phases, sometimes at high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or with the use of ion-pairing reagents, can enhance separation[8].
-
High-Resolution Mass Spectrometry: While not a separation technique itself, high-resolution MS can help confirm the identity of analytes if chromatographic separation is incomplete.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Ensure all samples are processed identically and rapidly. Keep samples on ice at all times to prevent degradation[3]. Use a standardized protocol for timing each step. |
| Incomplete Homogenization | Verify that the tissue is completely disrupted. For tough tissues, consider using a glass homogenizer for better efficiency[3]. Ensure the solvent-to-tissue ratio is optimized. |
| Pipetting Errors | Calibrate pipettes regularly. When handling small volumes of organic solvents, use reverse pipetting techniques to ensure accuracy. |
| Variable SPE Recovery | Condition and equilibrate SPE columns consistently before loading the sample. Ensure the flow rate during loading, washing, and elution is controlled and uniform across all samples[3]. |
Problem 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Implement a column wash step between runs. If performance degrades, wash the column with a strong solvent series (e.g., water, methanol (B129727), isopropanol, hexane, then back). |
| Inappropriate Mobile Phase | Ensure mobile phase pH is stable and appropriate for the analytes. Acyl-CoAs are often analyzed at low or high pH to control ionization[5][8]. Check for buffer precipitation. |
| Sample Overload | Dilute the sample or inject a smaller volume. Overloading the column is a common cause of peak fronting or tailing. |
| Suboptimal Gradient | Adjust the elution gradient. A shallower gradient can often improve the resolution between closely eluting peaks, which is critical for isobaric BC-acyl-CoAs[8]. |
Quantitative Data
Table 1: Comparison of Method Performance for Acyl-CoA Quantification
| Parameter | Method 1: Online SPE-LC/MS/MS | Method 2: Offline SPE & HPLC-UV |
| Analytes | 5 Long-Chain Acyl-CoAs (C16-C18) | Common Saturated & Unsaturated Acyl-CoAs |
| Tissue Amount | 100-200 mg | < 100 mg |
| Accuracy | 94.8% - 110.8% | Not specified |
| Inter-run Precision | 2.6% - 12.2% | High reproducibility reported |
| Intra-run Precision | 1.2% - 4.4% | Not specified |
| Recovery Rate | Not specified | 70% - 80% |
| Reference | [8] | [5] |
Experimental Protocols
Protocol: Extraction of Acyl-CoAs from Tissue
This protocol is adapted from methods that combine solvent extraction with solid-phase extraction for high purity and recovery[2][3][5].
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal standard solution (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN) and Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Solvents for SPE conditioning, washing, and elution (e.g., Methanol, Formic Acid, Ammonium Hydroxide solutions)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly while keeping the sample on ice.
-
Solvent Extraction: Add 2 mL of isopropanol to the homogenate and mix. Then add 3 mL of acetonitrile, vortex, and centrifuge to pellet the precipitate. Collect the supernatant.
-
SPE Column Preparation: Condition a weak anion exchange SPE column by washing it with methanol followed by an equilibration buffer as per the manufacturer's instructions.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.
-
Washing: Wash the column with a suitable solvent (e.g., a mixture of organic solvent and acidic water) to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs from the column using a basic elution buffer (e.g., methanol containing ammonium hydroxide).
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature. Reconstitute the dried extract in a small, known volume of a solvent suitable for LC-MS/MS analysis.
Visualizations
Diagram 1: General Workflow for BC-Acyl-CoA Quantification
Caption: Workflow from sample preparation to data analysis for BC-acyl-CoA quantification.
Diagram 2: Troubleshooting Low Analyte Recovery
Caption: Decision tree for troubleshooting low recovery of BC-acyl-CoAs.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Optimization for Sensitive Detection of 7-Methyltetradecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the sensitive detection of 7-Methyltetradecanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound?
A1: The most sensitive and specific method for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity through the use of Multiple Reaction Monitoring (MRM), allowing for the precise measurement of the target analyte even in complex biological matrices.
Q2: What are the key challenges in the analysis of this compound?
A2: The primary challenges in analyzing long-chain acyl-CoAs like this compound include:
-
Low Endogenous Concentrations: These molecules are often present in very low amounts in biological samples.
-
Analyte Instability: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperatures.
-
Extraction Efficiency: Recovering these amphiphilic molecules from complex biological matrices can be challenging and variable.
-
Lack of Commercial Standards: A specific analytical standard for this compound and its stable isotope-labeled internal standard may not be readily available, necessitating custom synthesis.
Q3: Which internal standard should be used for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated or 13C-labeled this compound. If a custom synthesis of such a standard is not feasible, a structurally similar odd-chain or branched-chain fatty acyl-CoA that is not endogenously present in the sample can be used. Heptadecanoyl-CoA (C17:0-CoA) is a common choice for an odd-chain internal standard in acyl-CoA analysis. It is crucial to add the internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | - Work quickly and keep samples on ice or at 4°C throughout the entire extraction procedure. - Use freshly prepared, ice-cold solvents and buffers. - Avoid repeated freeze-thaw cycles of samples and extracts. |
| Inefficient Extraction | - Ensure thorough homogenization of the tissue or lysis of the cells. - Optimize the solvent-to-sample ratio; a 20-fold excess of extraction solvent is often recommended. - Consider different extraction protocols. A widely used method involves a two-phase extraction with a chloroform/methanol (B129727)/water system, followed by solid-phase extraction (SPE). |
| Poor Recovery from SPE | - Ensure proper conditioning and equilibration of the SPE cartridge (e.g., C18 or a mixed-mode anion exchange). - Optimize the wash and elution steps to prevent loss of the analyte while effectively removing interferences. |
| Suboptimal LC-MS/MS Parameters | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution if available. - Develop a sensitive MRM method by identifying the most abundant and stable precursor and product ions for this compound. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Extraction Efficiency | - Ensure the internal standard is added to each sample at the very beginning of the extraction process. - Maintain consistent timing and handling for all samples throughout the protocol. |
| Matrix Effects | - Dilute the sample extract to minimize ion suppression or enhancement. - Improve sample cleanup using SPE to remove interfering matrix components. - Prepare calibration curves in a matrix that closely matches the biological samples. |
| Instability of Analyte in Autosampler | - Maintain the autosampler at a low temperature (e.g., 4°C). - Analyze samples as soon as possible after preparation. The stability of long-chain acyl-CoAs in the autosampler solvent should be evaluated. Acyl-CoAs are generally more stable in acidic conditions. |
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with Acetonitrile/Isopropanol (B130326)/Phosphate Buffer (%) | Recovery with Chloroform/Methanol/Water and SPE (%) |
| Long-Chain Acyl-CoAs (general) | 60-140% (tissue dependent)[1] | ~55% (with acyl-CoA-binding protein)[2] |
| Palmitoyl-CoA (C16:0) | 93-104%[1] | Not specified |
| Oleoyl-CoA (C18:1) | 83-90%[1] | Not specified |
Note: Data for this compound is not specifically available and is inferred from data on other long-chain acyl-CoAs.
Table 2: Illustrative Performance Metrics for a Generic Long-Chain Acyl-CoA LC-MS/MS Method
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 5 fmol on column |
| Lower Limit of Quantification (LLOQ) | 1 - 10 fmol on column |
| Linearity (r²) | > 0.99 |
| Precision (CV%) | < 15% |
| Accuracy (%) | 85 - 115% |
These are representative values and should be established for each specific assay.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2.0 mL of isopropanol to the homogenate and mix.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of water.
-
Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
Load the diluted sample onto the SPE column.
-
Wash the column with 1 mL of water, followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Predicted for this compound):
-
The exact mass of this compound (C36H64N7O17P3S) is approximately 991.345 g/mol . The protonated molecule [M+H]+ would be ~992.352 m/z.
-
A common neutral loss for acyl-CoAs is the phosphopantetheine moiety (507.121 Da).
-
Proposed MRM Transition: 992.4 -> 485.2 (or monitor other characteristic fragments).
-
-
Internal Standard (Heptadecanoyl-CoA):
-
[M+H]+ ~1018.4 m/z
-
MRM Transition: 1018.4 -> 511.3
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Biosynthetic pathway of this compound from isoleucine.
References
Validation & Comparative
A Comparative Analysis of the Ionization Efficiency of 7-Methyltetradecanoyl-CoA and Palmitoyl-CoA in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The ionization efficiency of an analyte in electrospray ionization (ESI) is influenced by several factors, including its chemical structure, hydrophobicity, and the specific analytical conditions. For long-chain fatty acyl-CoAs, positive ion mode ESI is generally favored due to its higher sensitivity. The presence of a methyl branch in 7-Methyltetradecanoyl-CoA introduces subtle structural differences compared to the linear palmitoyl-CoA, which can influence their behavior during analysis.
| Feature | This compound | Palmitoyl-CoA | Remarks |
| Molecular Formula | C36H65N7O17P3S | C37H66N7O17P3S | |
| Molecular Weight | 992.9 g/mol | 1006.0 g/mol | |
| Acyl Chain Structure | C15:0 (branched) | C16:0 (straight-chain) | The methyl group in this compound can slightly alter its physicochemical properties. |
| Expected Ionization Mode | Positive ESI | Positive ESI | Positive ion mode is generally more sensitive for the detection of long-chain fatty acyl-CoAs. |
| Relative Ionization Efficiency | Expected to be high and comparable to palmitoyl-CoA, though minor differences may exist due to steric effects of the methyl group. | High, serves as a common standard for long-chain fatty acyl-CoA analysis. | Direct experimental comparison is needed for precise quantification of the difference. |
| Chromatographic Retention | Expected to have a slightly shorter retention time on a C18 reversed-phase column compared to palmitoyl-CoA due to the methyl branch disrupting hydrophobic interactions with the stationary phase. | Longer retention time on a C18 reversed-phase column. | |
| Fragmentation Pattern (MS/MS) | Will exhibit the characteristic neutral loss of the CoA group (507 Da) in positive ion mode. The fragmentation of the acyl chain may show subtle differences around the branch point compared to a straight chain. | Shows a characteristic neutral loss of the CoA group (507 Da) in positive ion mode.[1] | This characteristic neutral loss is often used for the selective detection of acyl-CoAs. |
Experimental Protocols
The following is a generalized protocol for the extraction and analysis of long-chain fatty acyl-CoAs from biological samples, based on established methodologies.[2][3]
Sample Preparation and Extraction
-
Tissue Homogenization: Homogenize frozen tissue samples (e.g., 100-200 mg) in a suitable volume of ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):chloroform:water containing an internal standard).
-
Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like triethylamine (B128534) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 15-20 minutes) to elute the long-chain fatty acyl-CoAs.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, targeting the transition from the precursor ion [M+H]+ to a specific product ion.
-
Precursor Ion: The protonated molecule [M+H]+.
-
Product Ion: A common and abundant product ion for acyl-CoAs in positive ion mode corresponds to the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) portion of the CoA molecule (a loss of 507 Da).[1]
-
Collision Energy: Optimize the collision energy for the specific precursor-product ion transition for each analyte.
-
Mandatory Visualization
Caption: General metabolic pathway of fatty acyl-CoA activation and mitochondrial beta-oxidation.
This guide provides a foundational understanding for comparing the ionization efficiency of this compound and palmitoyl-CoA. For precise quantitative comparisons, it is recommended to perform direct experimental analysis using authentic standards for both compounds under optimized LC-MS/MS conditions.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the MS/MS Fragmentation Analysis of 7-Methyltetradecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in metabolomics and lipid analysis, understanding the structural nuances of branched-chain fatty acyl-CoAs is paramount. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation pattern of 7-Methyltetradecanoyl-CoA against its linear counterpart, offering insights into the influence of methyl branching on fragmentation pathways. The content is supported by established fragmentation principles of acyl-CoAs and detailed experimental protocols to aid in the design and interpretation of analytical studies.
The analysis of acyl-Coenzyme A (acyl-CoA) thioesters, central intermediates in fatty acid metabolism, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for their identification and quantification.[1] Collision-induced dissociation (CID) of these molecules yields characteristic fragmentation patterns that provide structural information. While the fragmentation of the Coenzyme A moiety is well-understood, the fragmentation of the acyl chain, particularly in branched-chain species, dictates the specificity of the analysis.
Comparative Fragmentation Pattern Analysis: this compound vs. Pentadecanoyl-CoA
In positive ion mode electrospray ionization (ESI), acyl-CoAs universally exhibit two major fragmentation pathways related to the CoA portion of the molecule.[2][3] The first is a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da), resulting in a product ion that is characteristic of the acyl chain.[4][5] The second is the formation of a stable ion at m/z 428.0365, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[6]
Below is a comparative table of the expected major fragment ions for this compound and Pentadecanoyl-CoA in positive ion mode MS/MS.
| Precursor Ion (m/z) | Analyte | Characteristic Fragment Ions (m/z) | Description of Fragment |
| 1004.5 | This compound | [M+H]+ | Protonated Molecule |
| 497.5 | [M+H - 507.0]+: Acyl chain fragment after neutral loss of the CoA moiety. | ||
| 428.0 | Adenosine 3',5'-diphosphate fragment. | ||
| 383.4 | Predicted acyl chain fragment from cleavage C-terminal to the methyl branch. | ||
| 369.4 | Predicted acyl chain fragment from cleavage N-terminal to the methyl branch. | ||
| 1004.5 | Pentadecanoyl-CoA | [M+H]+ | Protonated Molecule |
| 497.5 | [M+H - 507.0]+: Acyl chain fragment after neutral loss of the CoA moiety. | ||
| 428.0 | Adenosine 3',5'-diphosphate fragment. | ||
| Series of low intensity ions | Non-specific fragmentation along the linear alkyl chain. |
Italicized values represent predicted fragments based on general fragmentation rules for branched alkanes, highlighting the diagnostic potential for locating the methyl branch.
Experimental Protocols for Acyl-CoA Analysis
A robust and reproducible method is critical for the accurate analysis of acyl-CoAs. The following protocol outlines a general workflow for the extraction and LC-MS/MS analysis of these molecules from biological samples.
1. Sample Preparation and Extraction
-
Objective: To efficiently extract acyl-CoAs from a biological matrix while minimizing degradation.
-
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal standards (e.g., a suite of odd-chain or deuterated acyl-CoA standards)
-
Extraction Solvent: Isopropanol/50 mM KH2PO4 (pH 7.2) (1:1, v/v)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Procedure:
-
Homogenize the biological sample in the presence of internal standards.
-
Add the extraction solvent and vortex thoroughly.
-
Centrifuge to pellet cellular debris.
-
Transfer the supernatant to a new tube and add saturated ammonium sulfate to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol/water with a small percentage of ammonium hydroxide).
-
Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate and detect acyl-CoA species with high sensitivity and specificity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 or C8 column.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium acetate or 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of different acyl-CoA species.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Typically maintained at 40-50 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation.
-
MRM Transitions:
-
For general acyl-CoA screening: Precursor ion -> 428.0 (common fragment) or Precursor ion -> [M+H - 507.0]+ (acyl-chain specific).
-
For this compound: m/z 1004.5 -> 497.5; 1004.5 -> 428.0; and potentially 1004.5 -> 383.4 and 1004.5 -> 369.4.
-
-
Collision Energy: Optimized for each transition to achieve maximal signal intensity.
-
Visualizing Fragmentation and Workflows
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Predicted MS/MS fragmentation pathway of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 7-Methyltetradecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate synthesis and structural confirmation of modified fatty acyl-coenzyme A (CoA) thioesters, such as 7-Methyltetradecanoyl-CoA, are critical for advancing research in metabolism, drug discovery, and the study of various enzymatic pathways. This guide provides a comprehensive comparison of methodologies for the synthesis and structural verification of this compound, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate methods for their applications.
Introduction
This compound is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The precise location of the methyl branch is crucial for its biological activity and interaction with enzymes. Therefore, unambiguous confirmation of its structure after synthesis is paramount. This guide will compare two primary approaches for its synthesis—chemical and enzymatic—and detail the analytical techniques used for structural elucidation, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of this compound
The synthesis of this compound first requires the synthesis of its precursor, 7-methyltetradecanoic acid. A common strategy for the synthesis of such branched-chain fatty acids involves the elongation of a shorter alkyl chain.
Chemical Synthesis vs. Enzymatic Synthesis
Two main routes are available for the conversion of 7-methyltetradecanoic acid to its CoA thioester: chemical synthesis and enzymatic synthesis.
| Parameter | Chemical Synthesis (Mixed Anhydride (B1165640) Method) | Enzymatic Synthesis (Acyl-CoA Synthetase) |
| Principle | Activation of the carboxylic acid with a reagent like isobutyl chloroformate to form a mixed anhydride, followed by nucleophilic attack by the thiol group of Coenzyme A. | Utilization of an acyl-CoA synthetase (ACS) enzyme to catalyze the ATP-dependent formation of the thioester bond between the fatty acid and Coenzyme A. |
| Typical Yield | 60-80% | 70-95% |
| Purity (post-purification) | >95% | >98% |
| Key Advantages | Generally applicable to a wide range of fatty acids, including modified ones. Reagents are readily available. | High specificity, leading to fewer side products. Milder reaction conditions, preserving sensitive functional groups. |
| Key Disadvantages | May require protection of other functional groups. Can be prone to side reactions and racemization if chiral centers are present. Reagents can be harsh. | Enzyme availability and stability can be limiting. Substrate specificity of the enzyme may be a constraint for some modified fatty acids. |
Structural Confirmation Methodologies
Once synthesized, the structure of this compound must be rigorously confirmed. The primary methods for this are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. For a definitive confirmation, comparison with an isotopically labeled internal standard is the gold standard.
Comparison of Analytical Techniques
| Analytical Technique | Principle | Information Provided | Key Strengths | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the intact molecule and its fragments. | Molecular weight and fragmentation pattern, which is characteristic of the acyl-CoA structure. | High sensitivity and specificity. Provides definitive molecular weight. Characteristic fragmentation aids in structural confirmation. | Isomeric differentiation (e.g., position of the methyl branch) can be challenging without standards or high-resolution MS. |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Precise location of all atoms, including the methyl branch, and confirmation of the thioester linkage. | Provides unambiguous structural elucidation. Can distinguish between isomers. | Lower sensitivity compared to MS. Requires larger sample amounts and pure material. |
| Comparison with Isotopically Labeled Standard | Co-analysis of the synthesized compound with a known, isotopically labeled version (e.g., ¹³C or ²H labeled). | Confirms retention time and fragmentation pattern, providing the highest level of confidence in structural assignment. | Unambiguous identification and quantification. | Synthesis of labeled standards can be complex and expensive. |
Experimental Data Summary
| Analytical Data | This compound |
| Molecular Weight (Monoisotopic) | 997.4 g/mol |
| Key MS/MS Fragment (Neutral Loss) | 507 Da (loss of 3'-phosphoadenosine 5'-diphosphate) |
| Predicted ¹H NMR Chemical Shifts (ppm) | ~2.8-3.1 (CH₂ adjacent to thioester), ~0.8-0.9 (methyl groups) |
| Predicted ¹³C NMR Chemical Shifts (ppm) | ~198-202 (thioester carbonyl), ~30-45 (carbons in the acyl chain) |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
This protocol describes a general procedure for the chemical synthesis of long-chain fatty acyl-CoAs.
Materials:
-
7-methyltetradecanoic acid
-
Triethylamine (B128534) (TEA)
-
Isobutyl chloroformate
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (0.5 M)
-
HPLC system for purification
Procedure:
-
Dissolve 7-methyltetradecanoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) and stir for 10 minutes.
-
Slowly add isobutyl chloroformate (1.1 equivalents) and stir the reaction mixture at 0°C for 2 hours to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in cold 0.5 M sodium bicarbonate solution.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0-4°C.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the crude this compound by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Structural Confirmation by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ion Scan: Scan for characteristic fragments, particularly the neutral loss of 507 Da.
-
Collision Energy: Optimize for fragmentation of the specific precursor ion.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the chemical synthesis and purification of this compound.
Structural Confirmation Workflow
Caption: Analytical workflow for the structural confirmation of this compound.
A Comparative Guide to the Quantification of 7-Methyltetradecanoyl-CoA
This guide provides a comparative overview of two primary analytical methods for the quantification of 7-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA involved in cellular metabolism. The comparison is intended for researchers, scientists, and drug development professionals who require accurate measurement of this analyte in biological samples. We will explore a direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact acyl-CoA and an indirect method involving Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid after hydrolysis and derivatization.
Introduction to this compound
This compound is a member of the branched-chain fatty acyl-CoA family. These molecules are important intermediates in the metabolism of branched-chain fatty acids (BCFAs). BCFAs are found in various organisms and are known to play roles in maintaining membrane fluidity.[1] Accurate quantification of specific acyl-CoA species like this compound is crucial for studying metabolic pathways and understanding diseases where these pathways may be dysregulated.
The two methods compared here offer distinct advantages and disadvantages in terms of sample preparation complexity, sensitivity, and specificity.
Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct measurement of the intact this compound molecule. LC-MS/MS is a highly sensitive and specific technique widely used for the analysis of a variety of metabolites, including long-chain and branched-chain acyl-CoAs.[2][3]
Experimental Protocol: LC-MS/MS
-
Sample Preparation & Extraction:
-
Biological tissue or cell samples are flash-frozen in liquid nitrogen to quench metabolic activity.
-
Acyl-CoAs are extracted using a solvent mixture, typically containing isopropanol (B130326) and an aqueous buffer, often with the inclusion of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA like C17-CoA).[4]
-
Solid-phase extraction (SPE) may be used for sample cleanup and concentration of the acyl-CoA fraction.[5]
-
-
Chromatographic Separation (LC):
-
The extracted acyl-CoAs are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[2][3]
-
A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component with an ion-pairing agent (like triethylamine) or a buffer (like ammonium (B1175870) hydroxide) and an organic solvent (such as acetonitrile (B52724) or methanol).[2][4]
-
-
Detection (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]
-
Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.[6][7] This provides high specificity and reduces background noise.
-
Method 2: Indirect Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This indirect method measures the 7-methyltetradecanoic acid released from its CoA ester. This requires a hydrolysis step to cleave the fatty acid from the coenzyme A moiety, followed by derivatization to a volatile ester, typically a fatty acid methyl ester (FAME), for GC-MS analysis.[5]
Experimental Protocol: GC-MS
-
Sample Preparation & Hydrolysis:
-
Similar to the LC-MS/MS method, samples are first homogenized and an internal standard (e.g., a deuterated fatty acid) is added.
-
The acyl-CoAs in the extract are subjected to alkaline or acidic hydrolysis to release the free fatty acids.[6]
-
-
Derivatization:
-
The resulting free fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol or by acid-catalyzed esterification with methanol.[5]
-
The FAMEs are extracted from the reaction mixture into an organic solvent like hexane.
-
-
Chromatographic Separation (GC):
-
The FAME extract is injected into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a medium polarity column).[5]
-
The temperature of the GC oven is programmed to ramp up, allowing for the separation of different FAMEs based on their volatility and interaction with the column's stationary phase.
-
-
Detection (MS):
-
The separated FAMEs are detected by a mass spectrometer, often operated in electron ionization (EI) mode.
-
Quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the 7-methyltetradecanoate methyl ester.[5]
-
Comparison of Methods
| Feature | LC-MS/MS (Direct) | GC-MS (Indirect) |
| Analyte Measured | Intact this compound | 7-Methyltetradecanoic Acid (as FAME) |
| Sample Preparation | Fewer steps, no hydrolysis or derivatization required. | More complex, requires hydrolysis and derivatization. |
| Specificity | High, directly measures the target molecule. | High, but measures the fatty acid moiety, not the CoA ester itself. |
| Sensitivity | Generally very high, with limits of detection in the femtomole range.[4] | High, but can be limited by derivatization efficiency and potential for sample loss. |
| Throughput | Can be high with modern UHPLC systems.[3] | Can be lower due to longer GC run times and sample prep. |
| Instrumentation | Requires a more expensive and complex LC-MS/MS system. | GC-MS systems are more common and generally less expensive. |
| Potential Issues | Ion suppression from matrix components. | Incomplete hydrolysis or derivatization, potential for isomerization at high temperatures. |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both the LC-MS/MS and GC-MS methods.
Caption: Workflow for direct quantification of this compound by LC-MS/MS.
Caption: Workflow for indirect quantification of this compound by GC-MS.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific research question, available instrumentation, and the desired level of molecular specificity.
-
LC-MS/MS is the preferred method for the direct, highly sensitive, and specific quantification of the intact acyl-CoA molecule. It is particularly advantageous when studying the dynamics of the acyl-CoA pool itself.
-
GC-MS provides a robust and reliable, albeit indirect, method for quantifying the corresponding fatty acid. It may be a more accessible option for laboratories where LC-MS/MS is not available, and it is well-suited for broader fatty acid profiling studies.
For cross-validation, analyzing samples by both methods can provide a high degree of confidence in the quantitative results, leveraging the direct measurement of the intact molecule by LC-MS/MS and the well-established methodology for fatty acid analysis by GC-MS.
References
- 1. lipotype.com [lipotype.com]
- 2. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Isotopic Labeling of 7-Methyltetradecanoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled 7-Methyltetradecanoyl-CoA with alternative tracer methodologies for studying branched-chain fatty acid metabolism. The selection of an appropriate tracer is critical for elucidating the roles of these lipids in various physiological and pathological processes. This document offers detailed experimental protocols, data-driven comparisons, and visual workflows to aid in the design and execution of tracer studies in this specialized area of metabolic research.
Introduction to this compound and its Metabolic Significance
This compound is the activated form of 7-methyltetradecanoic acid, a branched-chain fatty acid (BCFA). BCFAs are important components of cell membranes and signaling molecules, and their metabolism is increasingly recognized for its role in health and disease. Dysregulation of BCFA metabolism has been implicated in metabolic disorders and neurological diseases. Tracer studies using isotopically labeled this compound allow for the direct investigation of its metabolic fate, including its incorporation into complex lipids and its catabolism through mitochondrial β-oxidation.
Comparison of Tracer Strategies
The ideal tracer for studying this compound metabolism depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. Here, we compare the direct approach of using isotopically labeled this compound with an indirect method utilizing labeled branched-chain amino acid (BCAA) precursors.
| Feature | Isotopically Labeled this compound | Isotopically Labeled Branched-Chain Amino Acids (BCAAs) |
| Principle | Direct tracer of 7-methyltetradecanoic acid metabolism. | Indirect tracer; labels the precursor pool for BCFA synthesis. |
| Isotopic Labels | ¹³C, ²H (Deuterium) | ¹³C, ¹⁵N, ²H |
| Information Provided | Direct measurement of uptake, trafficking, and oxidation of 7-methyltetradecanoic acid. | Insights into the contribution of specific BCAAs to the BCFA pool and overall BCFA synthesis rates. |
| Advantages | High specificity for the target metabolic pathway. Provides direct quantitative data on flux. | Commercially more readily available. Can trace the origin of the branched-methyl group. |
| Disadvantages | Custom synthesis is likely required. | Indirect measurement; assumes steady-state kinetics and known metabolic pathways. Label can be diluted in various intermediate pools. |
| Typical Applications | In vivo and in vitro studies of BCFA oxidation, lipidomics, and disease models. | Studies of amino acid metabolism, de novo lipogenesis of BCFAs. |
| Detection Methods | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). | LC-MS, GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy. |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled this compound
This protocol describes a plausible synthetic route for [¹³C]-7-Methyltetradecanoyl-CoA, starting from commercially available materials.
Part A: Synthesis of [¹³C]-7-Methyltetradecanoic Acid
This synthesis is adapted from methods used for other branched-chain fatty acids. A Wittig reaction is a key step.
-
Preparation of the Phosphonium (B103445) Salt: React 6-bromohexanoic acid with triphenylphosphine (B44618) to form the corresponding phosphonium salt. An isotopic label could be incorporated here if desired.
-
Wittig Reaction: Deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium) to form the ylide. React the ylide with a ¹³C-labeled heptanal (B48729) (heptanal containing a ¹³C at a specific position, e.g., C1). This reaction will form the carbon-carbon bond at the 7-position, incorporating the methyl branch and the isotopic label.
-
Hydrogenation: The product of the Wittig reaction will be an unsaturated fatty acid. Hydrogenate the double bond using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to yield [¹³C]-7-methyltetradecanoic acid.
-
Purification: Purify the final product using column chromatography or recrystallization. Characterize the structure and isotopic enrichment using NMR and mass spectrometry.
Part B: Enzymatic Conversion to [¹³C]-7-Methyltetradecanoyl-CoA
Acyl-CoA synthetases are used for the enzymatic conversion of fatty acids to their CoA esters.
-
Enzyme Source: Utilize a commercially available or purified long-chain acyl-CoA synthetase (E.C. 6.2.1.3).[1]
-
Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A (CoASH), MgCl₂, and the purified [¹³C]-7-methyltetradecanoic acid.
-
Enzymatic Reaction: Add the acyl-CoA synthetase to the reaction mixture and incubate at 37°C. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting [¹³C]-7-Methyltetradecanoyl-CoA using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Quantification and Characterization: Determine the concentration of the labeled acyl-CoA using a spectrophotometric assay or by LC-MS with a known standard. Confirm the identity and isotopic enrichment by high-resolution mass spectrometry.
Protocol 2: In Vivo Tracer Study using Isotopically Labeled this compound
This hypothetical protocol outlines a constant infusion study in a rodent model to assess the whole-body metabolism of 7-methyltetradecanoic acid.
-
Animal Preparation: Acclimate animals to the experimental conditions. For studies of fatty acid oxidation, an overnight fast is typically required.
-
Tracer Infusion: Prepare a sterile solution of [¹³C]-7-Methyltetradecanoyl-CoA complexed with fatty acid-free bovine serum albumin (BSA). Infuse the tracer solution intravenously at a constant rate using a syringe pump.
-
Sample Collection: Collect blood samples at regular intervals from a separate catheter. Collect expired air in specialized chambers to measure the rate of ¹³CO₂ production. At the end of the infusion, collect tissues of interest (e.g., liver, muscle, adipose tissue).
-
Sample Processing: Separate plasma from blood samples. Extract lipids and acyl-CoAs from plasma and tissues.
-
Mass Spectrometry Analysis:
-
Analyze the isotopic enrichment of 7-methyltetradecanoic acid in plasma and tissue lipid fractions by GC-MS or LC-MS.
-
Analyze the isotopic enrichment of this compound in tissue extracts by LC-MS/MS.
-
Measure the ¹³C-enrichment of expired CO₂ using isotope ratio mass spectrometry (IRMS).
-
-
Data Analysis: Calculate the rate of appearance (Ra) of 7-methyltetradecanoic acid, its fractional oxidation rate, and its incorporation into various lipid pools using established tracer kinetic models.
Protocol 3: In Vitro Tracer Study with Labeled Branched-Chain Amino Acids
This protocol describes an experiment to trace the incorporation of ¹³C from a labeled BCAA into cellular branched-chain fatty acids.
-
Cell Culture: Culture cells of interest (e.g., adipocytes, hepatocytes) in appropriate media.
-
Labeling: Replace the standard culture medium with a medium containing a ¹³C-labeled BCAA, such as [U-¹³C]-Leucine.
-
Incubation: Incubate the cells for a defined period to allow for the metabolism of the labeled amino acid and its incorporation into newly synthesized fatty acids.
-
Metabolite Extraction: Harvest the cells and perform a lipid extraction to isolate the total fatty acid fraction.
-
Derivatization and Analysis: Convert the fatty acids to their fatty acid methyl esters (FAMEs) for analysis by GC-MS.
-
Data Interpretation: Analyze the mass spectra of the FAMEs to determine the isotopic enrichment in branched-chain fatty acids, providing evidence for their de novo synthesis from the labeled BCAA precursor.
Signaling Pathways and Experimental Workflows
dot
Caption: Proposed synthetic workflow for isotopically labeled this compound.
dot
Caption: Experimental workflow for an in vivo tracer study.
dot
Caption: Metabolic fate of labeled this compound.
Conclusion
The use of isotopically labeled this compound provides a powerful and direct method for investigating the metabolic flux of this important branched-chain fatty acid. While the synthesis of this tracer is a complex undertaking, the specificity of the data obtained is unparalleled. For researchers interested in the upstream pathways of BCFA synthesis, isotopically labeled branched-chain amino acids offer a valuable alternative. The choice of tracer should be carefully considered based on the specific biological question, available resources, and analytical capabilities. The protocols and workflows presented in this guide provide a framework for the successful implementation of tracer studies to unravel the complexities of branched-chain fatty acid metabolism.
References
A Researcher's Guide to the Relative Quantification of 7-Methyltetradecanoyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the relative quantification of 7-Methyltetradecanoyl-CoA against other acyl-CoAs. It includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation in the context of lipid metabolism research.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in fatty acid metabolism, energy production, and signaling pathways. The ability to accurately quantify the relative abundance of specific acyl-CoA species, such as the branched-chain this compound, is crucial for understanding metabolic fluxes and dysregulation in various disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of a wide range of acyl-CoAs. This guide compares the relative abundance of this compound with other common acyl-CoAs and provides a detailed experimental protocol for their analysis.
Comparative Quantification of Acyl-CoAs
| Acyl-CoA Species | Chemical Formula | Molecular Weight ( g/mol ) | Relative Abundance (pmol/10^6 cells) | Data Source |
| Acetyl-CoA | C23H38N7O17P3S | 809.57 | 10.644 ± 1.364 | [1][2] |
| Succinyl-CoA | C25H40N7O19P3S | 867.6 | 25.467 ± 2.818 | [1][2] |
| Propionyl-CoA | C24H40N7O17P3S | 823.6 | 3.532 ± 0.652 | [1][2] |
| Butyryl-CoA | C25H42N7O17P3S | 837.62 | 1.013 ± 0.159 | [1][2] |
| Valeryl-CoA | C26H44N7O17P3S | 851.65 | 1.118 ± 0.143 | [1][2] |
| HMG-CoA | C27H44N7O20P3S | 911.66 | 0.971 ± 0.326 | [1][2] |
| Glutaryl-CoA | C26H42N7O19P3S | 881.63 | 0.647 ± 0.112 | [1][2] |
| Crotonyl-CoA | C25H40N7O17P3S | 835.61 | 0.032 ± 0.015 | [1][2] |
| This compound | C36H64N7O17P3S | 1007.9 | Estimated to be low | Inferred |
Note on this compound Abundance: this compound is a branched-chain acyl-CoA derived from the metabolism of branched-chain fatty acids. In most tissues, the concentration of branched-chain fatty acids and their corresponding acyl-CoAs is significantly lower than that of their straight-chain counterparts. Therefore, the abundance of this compound is expected to be in the lower range, likely comparable to or lower than other low-abundance species like crotonyl-CoA. Its detection and quantification require highly sensitive LC-MS/MS methods.
Experimental Protocols
The following is a synthesized, detailed methodology for the extraction and relative quantification of acyl-CoAs from mammalian cells using LC-MS/MS, based on established protocols.[1][2][3][4][5]
Acyl-CoA Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching and Lysis: Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample, such as heptadecanoyl-CoA) to each sample for normalization.
-
Sonication: Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.
-
Protein Removal: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with methanol.
-
-
Sample Concentration: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a small volume of an appropriate solvent (e.g., 5% sulfosalicylic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with an additive such as ammonium (B1175870) hydroxide (B78521) or formic acid to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of increasing chain length and hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring a specific precursor ion-to-product ion transition for each acyl-CoA.
-
Precursor Ion: The protonated molecular ion [M+H]+ of the specific acyl-CoA.
-
Product Ion: A common fragment ion resulting from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (a neutral loss of 507 Da) is often used for quantification as it is characteristic of all acyl-CoAs.
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for each acyl-CoA and the internal standard in the extracted ion chromatograms.
-
Relative Quantification: Calculate the relative abundance of each acyl-CoA by normalizing its peak area to the peak area of the internal standard. This corrects for variations in sample extraction and instrument response.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the relative quantification of acyl-CoAs.
Acyl-CoA Metabolism Overview
Caption: Simplified overview of the central role of acyl-CoAs in cellular metabolism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 7-Methyltetradecanoyl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 7-Methyltetradecanoyl-CoA and its analogs. Due to a lack of direct experimental data on this compound, this comparison is based on findings for the broader class of branched-chain fatty acids and their derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of these molecules.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups on their carbon chain. Their CoA esters, such as this compound, are important metabolic intermediates. Recent research has indicated that beyond their role in metabolism, these molecules can act as signaling molecules, influencing various cellular processes. Notably, they have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism[1][2][3]. Furthermore, certain BCFAs have demonstrated potential as anti-cancer agents through mechanisms such as the inhibition of 5-lipoxygenase[4]. This guide will explore these activities, presenting available data and the experimental protocols used to assess them.
Quantitative Data on the Biological Activity of a Representative Branched-Chain Fatty Acid
| Compound | Biological Activity | Cell Line(s) | Measured Parameter (IC50) | Reference |
| 12-Methyltetradecanoic Acid (12-MTA) | Inhibition of Cell Proliferation | PC3 (Prostate Cancer) | 17.99 µg/mL | [4] |
| Various other cancer cell lines | 17.99 - 35.44 µg/mL | [4] | ||
| Induction of Apoptosis | PC3 (Prostate Cancer) | 4 to 7-fold increase in caspase-3 activity at 50 µg/mL | [4] | |
| Inhibition of 5-Lipoxygenase | PC3 and RBL-1 cells | 45% reduction of 5-HETE at 25 µg/mL | [4] |
Note: The data presented is for 12-methyltetradecanoic acid, a related branched-chain fatty acid, and is used here as a proxy to infer the potential activities of this compound.
Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a general workflow for evaluating its biological activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound and its analogs.
This assay determines the ability of a compound to activate the PPARα receptor, typically using a cell-based reporter gene assay.
-
Cell Line: A suitable cell line, such as HepG2 (human liver cancer cell line), is co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) and a known PPARα agonist (positive control) for 24 hours.
-
Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the potency of the compound as a PPARα activator.
This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.
-
Enzyme Source: Recombinant human 5-lipoxygenase can be used.
-
Assay Principle: The assay measures the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a product of 5-LOX activity, from the substrate arachidonic acid.
-
Procedure: The enzyme is pre-incubated with the test compound at various concentrations before the addition of arachidonic acid to start the reaction.
-
Detection: The reaction products are extracted and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or an enzyme-linked immunosorbent assay (ELISA) for 5-HETE.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., PC3 prostate cancer cells) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Cell Lysis: Cells are treated with the test compound to induce apoptosis. After treatment, the cells are harvested and lysed to release the cellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Detection: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.
-
Data Analysis: The increase in caspase-3 activity in treated cells is calculated relative to untreated control cells.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, the available data on related branched-chain fatty acids suggest a promising potential for this class of molecules in modulating key cellular pathways. The inferred activities, including the activation of PPARα and the inhibition of 5-lipoxygenase, point towards potential applications in metabolic diseases and oncology. The experimental protocols detailed in this guide provide a robust framework for the future investigation of this compound and its analogs, which will be crucial for elucidating their precise biological functions and therapeutic potential. Further research is essential to establish a clear structure-activity relationship and to validate these inferred activities through direct experimentation.
References
Safety Operating Guide
Navigating the Disposal of 7-Methyltetradecanoyl-CoA: A Guide to Safe Laboratory Practices
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to handle 7-Methyltetradecanoyl-CoA with appropriate care. As with any laboratory chemical where full toxicological data is not available, standard personal protective equipment (PPE) should be employed.
| Personal Protective Equipment (PPE) | Handling Procedures |
| Eye Protection | Safety glasses or goggles should be worn at all times. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. |
| Body Protection | A standard laboratory coat should be worn. |
| Work Area | All handling should be conducted in a well-ventilated area, preferably within a fume hood. |
| Spill Management | In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with a conservative and safety-focused mindset. The following step-by-step guide provides a framework for its proper disposal as a potentially hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, centrifuge tubes, spill cleanup materials) as hazardous chemical waste.
-
This waste must be segregated from general laboratory trash and other waste streams (e.g., biohazardous waste, sharps).
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is a suitable choice.
-
Ensure the container is clearly and accurately labeled.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be clearly written on the label.
-
Include an approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible materials.
-
-
Consult Institutional EHS:
-
This is the most critical step. Every research institution has an Environmental Health and Safety (EHS) department that dictates specific protocols for chemical waste disposal.
-
Contact your EHS office to inform them of the waste you have generated and to schedule a pickup. They will provide guidance on any institution-specific procedures.
-
-
Waste Pickup and Final Disposal:
-
Your institution's EHS department will arrange for the collection of the hazardous waste by a licensed disposal company.
-
These specialized companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
It is imperative to avoid any of the following improper disposal methods:
-
Do not dispose of this compound down the drain. Its low water solubility and unknown environmental impact make this practice unsafe.
-
Do not dispose of it in the regular trash.
-
Do not attempt to neutralize or chemically treat the waste unless you have a validated protocol and the approval of your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these conservative and safety-first procedures, and by working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
Personal protective equipment for handling 7-Methyltetradecanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Methyltetradecanoyl-CoA was found. The following guidance is based on the general properties of long-chain fatty acyl-CoAs and standard laboratory safety protocols. Researchers should handle this compound with caution and adhere to all institutional safety policies.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Long-chain fatty acyl-CoAs are biochemically active molecules.[1][2][3][4][5] Standard laboratory precautions should be followed. The recommended Personal Protective Equipment (PPE) for handling this compound is outlined below.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Protects skin from contact. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required | N/A | Use in a well-ventilated area. If aerosolization is possible, use a fume hood. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Storage: Store at -20°C or below in a tightly sealed container to prevent degradation.[6]
-
Handling:
-
Allow the compound to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.
-
Minimize inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
-
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peroxisomal Long-Chain Acyl-CoA Synthetase from Glycine max Involved in Lipid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 6. bioassaysys.com [bioassaysys.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
